STING agonist-7
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H12N4O4 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C17H12N4O4/c22-16(13-9-20-21-6-2-5-18-15(13)21)19-8-11-7-10-3-1-4-12(17(23)24)14(10)25-11/h1-7,9H,8H2,(H,19,22)(H,23,24) |
InChI Key |
BICDHWPHEXMVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC(=C2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Origin of Product |
United States |
Foundational & Exploratory
STING Agonist-7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological context of STING Agonist-7, a non-nucleotide, mouse-selective STING (Stimulator of Interferon Genes) agonist. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, representative experimental protocols for the characterization of such a compound.
Core Compound Information: this compound
This compound, scientifically known as 2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid, is a synthetic small molecule designed to activate the STING signaling pathway. It is characterized by its selective activity towards the murine STING protein, with minimal to no activity on the human ortholog.
Chemical Structure and Properties
The chemical identity and key physicochemical properties of this compound are summarized below. This information is crucial for its synthesis, formulation, and interpretation of biological data.
| Property | Value |
| IUPAC Name | 2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid |
| Molecular Formula | C₁₇H₁₂N₄O₄ |
| Molecular Weight | 336.30 g/mol |
| CAS Number | 2767442-46-4 |
| ChEMBL ID | CHEMBL5089143 |
| Appearance | Solid |
| XLogP3 | 1.1 |
| Topological Polar Surface Area | 110 Ų |
| Solubility | Poor cell permeability has been noted.[1] |
Biological Activity
This compound is a tool compound used in preclinical research to study the effects of STING activation in mouse models. A critical characteristic of this molecule is its species selectivity.
| Assay Type | Species | Cell Line | Result (EC₅₀) | Citation |
| IRF Reporter Activation | Human | THP-1 Dual | > 100 µM | [1] |
| STING Activation | Mouse | - | Active | [1] |
The STING Signaling Pathway
Activation of the STING pathway is a cornerstone of the innate immune response to cytosolic DNA. Understanding this pathway is essential for contextualizing the mechanism of action of STING agonists.
Experimental Protocols for Characterization
The following sections provide detailed, representative methodologies for the in vitro and in vivo characterization of a novel, mouse-selective STING agonist like this compound.
In Vitro Characterization: STING Activation Reporter Assay
This protocol describes the quantification of STING pathway activation using a reporter cell line that expresses a luciferase gene under the control of an Interferon Regulatory Factor (IRF)-inducible promoter.
Materials:
-
Murine macrophage cell line (e.g., RAW-Lucia™ ISG)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the murine macrophage reporter cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
In Vivo Characterization: Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 mice
-
B16-F10 melanoma or MC38 colon adenocarcinoma cells
-
This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
Conclusion
This compound is a valuable research tool for probing the immunological consequences of STING activation in murine systems. Its species selectivity makes it particularly useful for preclinical studies where activation of the murine, but not human, STING pathway is desired. The provided protocols offer a robust framework for the comprehensive evaluation of this and other novel STING agonists. Further research is warranted to fully elucidate the therapeutic potential of targeting the STING pathway in various disease models.
References
The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Synthesis of Novel STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a formidable strategy in cancer immunotherapy, capable of transforming "cold" tumors into "hot" immunological battlegrounds. This technical guide provides an in-depth exploration of the discovery and synthesis of novel STING agonists, offering a comprehensive resource for researchers at the forefront of immuno-oncology. We will delve into the core biology of the STING pathway, detail the experimental methodologies crucial for agonist identification and characterization, and present a comparative analysis of the burgeoning landscape of synthetic STING activators.
The STING Signaling Pathway: A Clarion Call for the Immune System
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs within tumor cells.[1][2][3] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[3][4] 2'3'-cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade of events initiates a robust anti-tumor immune response, characterized by enhanced antigen presentation, activation of natural killer (NK) cells, and the priming and recruitment of cytotoxic T lymphocytes into the tumor microenvironment.
The Quest for Potent Agonists: A Workflow for Discovery and Development
The discovery of novel STING agonists is a multi-step process that begins with the identification of hit compounds and progresses through rigorous preclinical evaluation. High-throughput screening (HTS) of large chemical libraries is a common starting point, often employing cell-based reporter assays that measure the induction of IFN-β or the activation of IRF3. Promising hits from HTS are then subjected to a battery of secondary assays to confirm their on-target activity and determine their potency and efficacy. Structure-activity relationship (SAR) studies are crucial at this stage to guide the chemical optimization of lead compounds. Optimized leads are then evaluated in more complex in vitro systems, such as co-cultures with immune cells, before advancing to in vivo studies in syngeneic mouse tumor models to assess their anti-tumor efficacy and tolerability.
A Comparative Look at Novel STING Agonists
The landscape of STING agonists is rapidly evolving, with a diverse array of molecules in development. These can be broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotides (non-CDNs).
Cyclic Dinucleotide (CDN) Agonists
The first generation of STING agonists were naturally derived or synthetic analogs of 2'3'-cGAMP. While potent, these molecules often suffer from poor membrane permeability and rapid degradation in vivo. To overcome these limitations, significant efforts have been made to develop modified CDNs with improved drug-like properties.
| Compound | Class | EC50 (Human STING) | Key Features |
| ADU-S100 (MIW815) | CDN | 3.03 µg/mL (IRF3 in THP-1) | A synthetic CDN with phosphorothioate modifications for enhanced stability. Induces IFN-β-dependent reporter activity in cells expressing various human STING variants. Reduces tumor growth in multiple murine cancer models. |
Non-Cyclic Dinucleotide (Non-CDN) Agonists
More recently, the focus has shifted towards the discovery of small molecule, non-CDN STING agonists. These compounds offer the potential for improved oral bioavailability and more favorable pharmacokinetic profiles.
| Compound | Class | EC50 (Human STING) | Key Features |
| diABZI | Non-CDN | 130 nM (IFNβ in human PBMCs) | A potent and selective STING agonist. Demonstrates significant tumor growth inhibition and improved survival in syngeneic mouse models with systemic administration. |
| MSA-2 | Non-CDN | 8.3 µM (WT), 24 µM (HAQ) | An orally available non-CDN agonist that induces tumor regression and durable anti-tumor immunity. |
| SR-717 | Non-CDN | 2.1 µM (ISG-THP1 WT) | A non-nucleotide cGAMP mimetic that activates STING by inducing a closed conformation. Shows anti-tumor activity in vivo. |
Key Experimental Protocols
Reproducible and robust experimental protocols are the bedrock of successful drug discovery. Below are detailed methodologies for key assays used in the characterization of STING agonists.
In Vitro STING Activation using a Reporter Cell Line
This protocol describes the use of THP-1 Dual™ reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, to quantify STING activation.
Materials:
-
THP-1 Dual™ Cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
STING agonist of interest
-
Luciferase detection reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 5 x 104 to 1 x 105 cells per well in a 96-well plate in a final volume of 180 µL of growth medium.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in growth medium.
-
Cell Treatment: Add 20 µL of the diluted agonist to the respective wells. For the negative control, add 20 µL of vehicle.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle-treated control. Determine the EC50 value by plotting the fold induction against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse model, such as the CT26 colon carcinoma model in BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 colon carcinoma cells
-
STING agonist formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment administration
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 105 to 1 x 106 CT26 cells in a volume of 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width2).
-
Randomization: When tumors reach an average volume of 50-100 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist or vehicle control via the desired route (e.g., intratumoral, intravenous, or intraperitoneal) at the predetermined dose and schedule. For example, intratumoral injection of the compound on days 10, 13, and 16 post-tumor implantation.
-
Continued Monitoring: Continue to monitor tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth between the treatment and control groups. Survival curves can also be generated and analyzed using the Kaplan-Meier method.
The Synthetic Landscape of Novel STING Agonists
The chemical synthesis of STING agonists is a critical aspect of their development, enabling the generation of diverse analogs for SAR studies and the production of lead candidates for preclinical and clinical evaluation.
Synthesis of Non-CDN Agonists: The Case of MSA-2
The synthesis of MSA-2, a non-CDN STING agonist, involves a multi-step process that can be adapted to generate a variety of analogs. A key step in one reported approach is the construction of the central benzothiophene core, followed by the introduction of the oxobutanoic acid side chain. Modifications to the benzothiophene ring and the side chain have been explored to optimize the potency and pharmacokinetic properties of this class of agonists.
Synthesis of Non-CDN Agonists: The Case of SR-717
The synthesis of SR-717, another prominent non-CDN STING agonist, has also been described. The synthetic route typically involves the construction of a substituted biphenyl core, followed by the installation of the key functional groups required for STING binding. The modular nature of the synthesis allows for the exploration of a wide range of substituents on the biphenyl scaffold, facilitating the optimization of agonist activity.
The Future of STING Agonist Development
The discovery and development of novel STING agonists represent a highly promising avenue in cancer immunotherapy. The ongoing efforts to identify and synthesize new chemical entities with improved potency, selectivity, and drug-like properties are poised to deliver the next generation of immuno-oncology therapeutics. This technical guide provides a solid foundation for researchers dedicated to advancing this exciting field, offering the necessary tools and knowledge to navigate the complexities of STING-targeted drug discovery. As our understanding of the intricate interplay between the STING pathway and the tumor microenvironment deepens, so too will our ability to harness its power to conquer cancer.
References
- 1. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to cGAS-STING Pathway Activation by Synthetic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections, cellular damage, and cancer.[1][2][3] Activation of the cGAS-STING pathway triggers a potent anti-tumor immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This has positioned the STING pathway as a highly attractive target for cancer immunotherapy. Synthetic agonists of STING have emerged as a promising therapeutic strategy to harness this pathway for clinical benefit. This technical guide provides an in-depth overview of the cGAS-STING pathway, the classification and properties of synthetic agonists, and detailed experimental protocols for their evaluation.
The cGAS-STING Signaling Pathway
The cGAS-STING signaling cascade is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by cGAS. Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β) and other inflammatory cytokines. The STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broader range of pro-inflammatory cytokines.
Caption: cGAS-STING signaling cascade.
Synthetic Agonists of the STING Pathway
Synthetic STING agonists are broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotide agonists.
1. Cyclic Dinucleotide (CDN) Agonists: These molecules are structural analogs of the endogenous STING ligand, cGAMP. They directly bind to and activate STING, mimicking the natural activation process. Many synthetic CDNs incorporate modifications, such as phosphorothioate linkages, to enhance their stability and prevent degradation by phosphodiesterases.
2. Non-Cyclic Dinucleotide (Non-CDN) Agonists: This diverse class of small molecules activates STING through various mechanisms, some of which are still under investigation. Non-CDN agonists offer potential advantages over CDNs, including improved cell permeability and pharmacokinetic properties.
3. Other Emerging Classes:
-
CDN-infused exosomes: These utilize exosomes as natural vesicles to deliver CDNs to target cells, potentially improving delivery and reducing systemic toxicity.
-
Engineered bacteria vectors: Bacteria can be engineered to produce and deliver STING-activating molecules directly within the tumor microenvironment.
-
Small molecule–nucleic acid hybrids: These combine the features of small molecules and nucleic acids to enhance stability and specificity.
Caption: Classification of synthetic STING agonists.
Quantitative Analysis of Synthetic STING Agonist Potency
The potency of synthetic STING agonists is typically quantified by their half-maximal effective concentration (EC50) in various cellular assays. The following tables summarize the reported EC50 values for representative CDN and non-CDN STING agonists.
Table 1: Potency of Cyclic Dinucleotide (CDN) STING Agonists
| Agonist | Cell Line | Assay Type | EC50 | Reference |
| 2'3'-cGAMP | THP-1 Dual | IRF3-Luciferase Reporter | 3.03 µg/mL | |
| THP-1 Dual | NF-κB-SEAP Reporter | 4.85 µg/mL | ||
| ADU-S100 (ML RR-S2 CDA) | THP-1 Dual | IRF3-Luciferase Reporter | 3.03 µg/mL | |
| THP-1 Dual | NF-κB-SEAP Reporter | 4.85 µg/mL |
Table 2: Potency of Non-Cyclic Dinucleotide (Non-CDN) STING Agonists
| Agonist | Cell Line | Assay Type | EC50 | Reference |
| diABZI | THP-1 | IFN-β Secretion | 3.1 ± 0.6 μM | |
| Human PBMCs | IFN-β Secretion | >400-fold more potent than cGAMP | ||
| SR-717 | THP-1 | IFN-β Induction | EC80 of 3.6 μM | |
| MSA-2 (dimer) | THP-1 | IFN-β Secretion | as low as 8 ± 7 nM | |
| G10 | STING R232 variant | IRF3 Activation | 2.5 μM | |
| STING H232 variant | IRF3 Activation | 4.3 μM | ||
| diABZI STING agonist-1 | Human cells | STING agonism | 130 nM | |
| Mouse cells | STING agonism | 186 nM |
Experimental Protocols
A robust evaluation of synthetic STING agonists requires a panel of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Experimental Workflow for STING Agonist Evaluation
Caption: A typical workflow for evaluating synthetic STING agonists.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to confirm the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cell line expressing the target protein (e.g., THP-1 monocytes)
-
Synthetic STING agonist
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest and resuspend cells in fresh culture medium at a desired density (e.g., 2 x 10^6 cells/mL).
-
Treat cells with the synthetic agonist at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble STING protein by Western blotting using a specific anti-STING antibody. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble STING protein against the temperature to generate a melt curve.
-
A shift in the melt curve to higher temperatures in the presence of the agonist indicates target engagement and stabilization.
-
Reporter Gene Assay for Pathway Activation
Reporter gene assays are commonly used to screen for and characterize STING agonists by measuring the activation of downstream transcription factors like IRF3 or NF-κB.
Materials:
-
A reporter cell line (e.g., THP-1 Dual™ cells) expressing a luciferase or alkaline phosphatase reporter gene under the control of an IRF- or NF-κB-inducible promoter.
-
Synthetic STING agonist
-
Cell culture medium and supplements
-
96-well white, flat-bottom plates
-
Luminometer or spectrophotometer
-
Luciferase or alkaline phosphatase assay reagent
Protocol:
-
Cell Seeding:
-
Seed the reporter cells into a 96-well plate at a predetermined density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthetic agonist in cell culture medium.
-
Add the diluted agonist to the cells and incubate for a specified period (e.g., 18-24 hours).
-
-
Reporter Gene Assay:
-
Following incubation, add the appropriate reporter assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the agonist concentration.
-
Fit a dose-response curve to the data to determine the EC50 value.
-
Cytokine Secretion Assay (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of key cytokines, such as IFN-β, which is a hallmark of STING pathway activation.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 cells)
-
Synthetic STING agonist
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-β)
-
Microplate reader
Protocol:
-
Cell Seeding and Stimulation:
-
Seed the cells into a 96-well plate.
-
Treat the cells with serial dilutions of the synthetic agonist or a vehicle control.
-
Incubate for a specified time (e.g., 24 hours) to allow for cytokine production and secretion.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stop solution.
-
Measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Plot the cytokine concentration against the agonist concentration to determine the potency.
-
Conclusion
The cGAS-STING pathway represents a powerful and druggable node in the cancer-immunity cycle. Synthetic STING agonists have shown considerable promise in preclinical models, and several are currently undergoing clinical evaluation. A thorough understanding of the pathway, the different classes of agonists, and the appropriate experimental methods for their characterization is essential for the successful development of novel STING-targeted immunotherapies. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
molecular impact of chemically diverse STING agonists
An In-depth Technical Guide to the Molecular Impact of Chemically Diverse STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which triggers potent anti-pathogen and anti-tumor immune responses. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. A growing arsenal of STING agonists, spanning from natural cyclic dinucleotides (CDNs) to entirely synthetic non-CDN small molecules, has been developed. However, these chemically diverse agonists can elicit distinct molecular, cellular, and in vivo effects.[1][2] Understanding the nuanced molecular impacts of these different agonist classes is paramount for designing and selecting optimal molecules for specific therapeutic goals. This technical guide provides a detailed overview of the STING signaling pathway, compares the molecular and functional consequences of engaging STING with chemically diverse agonists, presents quantitative data in a structured format, and offers detailed protocols for key experimental assays used in the field.
The Canonical cGAS-STING Signaling Pathway
The cGAS-STING pathway is a primary mechanism for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage and genomic instability in cancer cells.[3][4][5]
The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic dsDNA. This binding activates cGAS to catalyze the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2’3’-cGAMP) from ATP and GTP. 2’3’-cGAMP then binds to the STING protein, a transmembrane dimer located on the endoplasmic reticulum (ER).
Ligand binding induces a significant conformational change in STING, causing it to translocate from the ER through the Golgi apparatus. During translocation, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-I), such as IFN-β. Concurrently, the STING-TBK1 axis can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines. The secreted IFN-I and cytokines orchestrate a broad immune response, enhancing antigen presentation and activating dendritic cells (DCs), T cells, and Natural Killer (NK) cells to attack tumor cells.
Caption: The cGAS-STING signaling cascade from cytosolic DNA sensing to gene transcription.
Chemical Diversity of STING Agonists
STING agonists can be broadly classified into two major categories: cyclic dinucleotides (CDNs) and non-CDN small molecules. This chemical diversity leads to significant differences in their pharmacological properties, including stability, cell permeability, and the specific nature of the immune response they induce.
-
Cyclic Dinucleotide (CDN) Agonists : This class includes the endogenous human ligand 2'3'-cGAMP, bacterial-derived CDNs like c-di-AMP and c-di-GMP, and synthetic analogs. Natural CDNs are potent activators but suffer from poor metabolic stability due to degradation by phosphodiesterases and low cell membrane permeability owing to their negatively charged phosphate backbone. To overcome these limitations, synthetic analogs have been developed, often featuring phosphorothioate modifications that enhance stability and cellular uptake. Examples include ADU-S100 (MK-1454) and TAK-676.
-
Non-CDN Small Molecule Agonists : These are synthetic compounds that activate STING but lack the dinucleotide scaffold. A key advantage of this class is their generally improved drug-like properties, such as better stability and membrane permeability, which can allow for systemic administration. They often bind to the same ligand-binding pocket as CDNs but can induce unique STING conformations. A prominent example is the amidobenzimidazole (ABZI) class of compounds, such as diABZI, which are potent systemic agonists. Other non-CDN agonists include DMXAA (murine STING specific), SR-717, and MSA-2.
Caption: Hierarchical classification of chemically diverse STING agonists.
Comparative Molecular Impact and Agonist Potency
The chemical structure of a STING agonist dictates its binding affinity, the conformational state it induces in the STING protein, and ultimately, its cellular potency. These differences can lead to varied downstream signaling outcomes, such as the magnitude and duration of IFN-I production.
Non-CDN agonists like diABZI can exhibit very high binding affinity (nanomolar range) and induce an "open" conformation of the STING dimer, distinct from the "closed" conformation induced by cGAMP. This structural difference may influence downstream signaling kinetics. Systemically available small molecules like SNX281 and SR-717 show potent cellular activity by efficiently crossing the cell membrane, a major hurdle for natural CDNs. The following tables summarize key quantitative data for a selection of chemically diverse STING agonists.
Table 1: Binding Affinity of STING Agonists
| Agonist | Class | Target Species | Binding Affinity (Kd or IC50) | Reference |
|---|---|---|---|---|
| 2'3'-cGAMP | Natural CDN | Human | Kd: ~3.79 nM | |
| diABZI | Non-CDN | Human | Kd: ~1.6 nM | |
| Ziyuglycoside II (ST12) | Non-CDN | Human (R232) | Kd: 14 µM | |
| SR-717 | Non-CDN | Human | IC50: 7.8 µM |
| UpApU | Synthetic CDN | Not Specified | Kd: ~50 nM | |
Table 2: Cellular Potency of STING Agonists (IFN-β or Reporter Gene Induction)
| Agonist | Class | Cell Line | Assay Readout | Potency (EC50) | Reference |
|---|---|---|---|---|---|
| 2'3'-cGAMP | Natural CDN | THP-1 | IFN-β Secretion | ~70 µM | |
| 2'3'-cGAMP | Natural CDN | THP-1 | IFN-β Secretion | 53.9 ± 5 µM | |
| diABZI | Non-CDN | THP-1 | IFN-β Secretion | 3.1 ± 0.6 µM | |
| diABZI-amine | Non-CDN | THP1-Dual | IRF Reporter | 0.144 ± 0.149 nM | |
| KAS-08 | Non-CDN | THP-1 | ISG Luciferase | 0.18 µM | |
| MSA-2 | Non-CDN | THP-1 | IFN-β Secretion | 8 ± 7 nM (covalent dimer) | |
| SR-717 | Non-CDN | THP-1 | ISG Reporter | 2.1 µM |
| SNX281 | Non-CDN | HEK293T | IRF3 Reporter | 1.1 ± 0.63 µM | |
Downstream Immunological Consequences
Activation of STING by any agonist leads to the production of IFN-I and pro-inflammatory cytokines, but the specific profile and magnitude of these secreted factors can differ depending on the agonist's chemical properties. These differences in cytokine profiles can shape the subsequent adaptive immune response.
For instance, studies comparing different agonists have shown demonstrable differences in transcriptomes and cytokine secretion profiles. STING agonist treatment in tumor-bearing mice leads to significantly elevated plasma levels of cytokines and chemokines such as CXCL10, CCL5, IFN-γ, CXCL9, and M-CSF. CXCL10 and CCL5 are particularly important for recruiting cytotoxic T lymphocytes into the tumor microenvironment. The ability of an agonist to induce a robust and sustained T cell-recruiting chemokine profile is a key determinant of its anti-tumor efficacy. While potent IFN-I induction is a primary goal, excessive or prolonged inflammation can also lead to adverse effects, including T cell apoptosis, highlighting the need for carefully tuned signaling.
Key Experimental Protocols
Evaluating the molecular impact of novel STING agonists requires a suite of robust cellular and biochemical assays. Below are detailed methodologies for two fundamental experiments: a cell-based STING activation reporter assay and an ELISA for quantifying downstream cytokine production.
Protocol: STING Activation via IFN-β Promoter Luciferase Reporter Assay
This assay measures the activation of the STING pathway by quantifying the expression of a luciferase reporter gene driven by the IFN-β promoter, a direct downstream target of IRF3.
Materials:
-
HEK293T cells
-
Expression plasmid for human STING (e.g., pMCSV-hSTING)
-
IFN-β promoter-driven firefly luciferase reporter plasmid (e.g., pGL3-IFNβ-Luc)
-
Control Renilla luciferase plasmid (e.g., pRL-CMV-Luc)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium: DMEM with 10% FBS
-
STING agonist of interest
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Day 1: Cell Seeding and Transfection a. Seed HEK293T cells in a 24-well plate at a density of ~200,000 cells per well. b. Prepare a transfection mixture in Opti-MEM containing the STING expression plasmid, the IFNβ-Luc reporter plasmid, and the CMV-Luc control plasmid. Add Lipofectamine 2000 and incubate for 20 minutes at room temperature. c. Add the transfection complex to the cells and incubate for 18-24 hours at 37°C.
-
Day 2: STING Agonist Stimulation a. Prepare serial dilutions of the STING agonist in fresh cell culture medium. b. Replace the medium on the transfected cells with the agonist-containing medium. Include a vehicle-only control. c. Incubate for 18-24 hours at 37°C.
-
Day 3: Luciferase Activity Measurement a. Wash the cells once with PBS. b. Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase kit. c. Transfer the cell lysate to a luminometer plate. d. Following the manufacturer's protocol, add the Luciferase Assay Reagent II (for firefly luciferase) and measure luminescence. e. Add the Stop & Glo® Reagent (for Renilla luciferase) and measure luminescence again. f. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the agonist concentration to determine the EC₅₀ value.
Caption: Experimental workflow for a dual-luciferase STING activation assay.
Protocol: Quantification of Secreted IFN-β by Sandwich ELISA
This protocol describes the measurement of IFN-β protein secreted into the cell culture supernatant following STING agonist treatment, providing a direct measure of a key downstream effector.
Materials:
-
THP-1 monocytic cells or human PBMCs
-
Cell culture medium: RPMI-1640 with 10% FBS
-
STING agonist of interest
-
Human IFN-β Sandwich ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Methodology:
-
Cell Seeding and Stimulation a. Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/well. b. Prepare serial dilutions of the STING agonist in fresh culture medium. c. Add 100 µL of the agonist dilutions or a vehicle control to the cells. d. Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection a. Centrifuge the 96-well plate to pellet the cells. b. Carefully collect the cell culture supernatant, which contains the secreted IFN-β.
-
ELISA Procedure (Follow manufacturer's specific instructions) a. Standard Curve: Prepare a serial dilution of the IFN-β standard provided in the kit. b. Sample Incubation: Add 100 µL of the standards and collected cell supernatants to the appropriate wells of the antibody-pre-coated plate. Incubate for ~2 hours at room temperature. c. Washing: Aspirate the contents and wash the plate 3-4 times with the provided wash buffer. d. Detection Antibody: Add 100 µL of the diluted, biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. e. Washing: Repeat the wash step. f. Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate and incubate for ~30 minutes. g. Washing: Repeat the wash step. h. Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until color develops. i. Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition and Analysis a. Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution. b. Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards. c. Use the standard curve to interpolate the concentration of IFN-β in the experimental samples.
Caption: Step-by-step workflow for quantifying secreted IFN-β via sandwich ELISA.
References
- 1. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
Navigating Species Specificity of STING Agonists: A Technical Guide for Researchers
A deep dive into the nuances of STING agonist activity in mouse versus human systems, providing a framework for preclinical to clinical translation.
For researchers and drug development professionals in the field of immuno-oncology and autoimmune diseases, the Stimulator of Interferon Genes (STING) pathway presents a promising therapeutic target. However, a significant hurdle in the clinical translation of STING agonists has been the pronounced species specificity observed between preclinical mouse models and human subjects. This technical guide provides an in-depth analysis of the core factors driving this specificity, with a focus on the structural and functional differences between mouse and human STING. While direct quantitative data for a specific molecule designated "STING agonist-7" is not publicly available, it is recognized as a mouse-specific agonist. This guide will use the well-characterized mouse-specific agonist DMXAA as a primary exemplar to illustrate the principles of species-specific STING activation, alongside other compounds with varied species activity.
The Structural Basis of Species-Specific STING Agonist Activity
The differential response to STING agonists between mice and humans is fundamentally rooted in the structural disparities of the STING protein itself. Human STING (hSTING) and mouse STING (mSTING) share approximately 69% sequence identity, but critical differences in the ligand-binding domain (LBD) dictate agonist interaction and subsequent downstream signaling.
Notably, mSTING has a predisposition to adopt a "closed-active" conformation, even in the absence of a ligand, which makes it more readily activated by certain small molecules. In contrast, hSTING favors an "open-inactive" conformation, presenting a higher activation threshold.
A key example of this structural divergence is the binding of the mouse-specific agonist DMXAA. The binding pocket of mSTING accommodates DMXAA, leading to a conformational change that triggers the STING signaling cascade. However, the corresponding binding site in hSTING is not conducive to stable DMXAA binding, rendering the human protein insensitive to this agonist.[1] Molecular dynamics simulations have revealed that specific amino acid residues within the LBD are responsible for this difference. For instance, a single amino acid substitution, such as the G230I mutation in hSTING, can confer partial sensitivity to DMXAA, underscoring the critical role of the binding pocket's microenvironment.[1]
Quantitative Analysis of STING Agonist Activity
The species-specific activity of STING agonists is quantified through various in vitro assays that measure their potency and efficacy. The half-maximal effective concentration (EC50) for inducing downstream signaling, such as interferon-beta (IFN-β) production, and the binding affinity (Kd) are key parameters. The following table summarizes representative data for different STING agonists, illustrating the spectrum of species specificity.
| Agonist | Target Species | Assay | Cell Line/System | Readout | EC50/IC50/Kd |
| DMXAA | Mouse | IFN-β Induction | Mouse Embryonic Fibroblasts (MEFs) | IFN-β production | ~3-fold less than mSTING for hSTING G230I |
| DMXAA | Mouse | Binding Affinity (ITC) | Recombinant mSTING | Kd | 0.49 µM |
| DMXAA | Human | Binding Affinity (ITC) | Recombinant hSTING | Kd | No detectable binding |
| diABZI | Human & Mouse | IFN-β Induction | THP-1 (human) | IFN-β production | Potent activator |
| diABZI | Human & Mouse | Cytokine Induction | Mouse models | Cytokine levels | Significant induction |
| SNX281 | Human & Mouse | Binding Affinity (Competition Assay) | Recombinant hSTING | IC50 | 4.1 ± 2.2 µM |
| SNX281 | Human & Mouse | IFN-β Induction | THP-1 (human) | IFN-β production | EC50 of 6.6 µM |
Note: This table provides representative data from various sources to illustrate species-specific activities. Exact values may vary depending on the specific experimental conditions.
Core Signaling Pathway and Experimental Workflows
The canonical STING signaling pathway is initiated by the binding of an agonist, leading to a cascade of events culminating in the production of type I interferons and other pro-inflammatory cytokines. The fundamental steps of this pathway are conserved between mice and humans, but the initial activation by specific agonists is the key point of divergence.
To assess the species specificity of a novel STING agonist, a standardized experimental workflow is crucial. This typically involves parallel testing in both human and mouse cellular systems.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the species specificity of STING agonists.
Cellular STING Reporter Assay
This assay is a high-throughput method to quantify STING activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β or ISG (Interferon-Stimulated Gene) promoter.
-
Objective: To determine the EC50 of a test compound in activating STING-dependent reporter gene expression in human and mouse cells.
-
Materials:
-
Human and mouse cell lines engineered with a STING-responsive reporter construct (e.g., THP1-Dual™ KI-hSTING, RAW-Lucia™ ISG).
-
Test STING agonist and positive controls (e.g., 2'3'-cGAMP, DMXAA for mouse cells).
-
Cell culture medium and supplements.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, flat-bottom plates.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test STING agonist in the appropriate cell culture medium.
-
Cell Treatment: Add the diluted agonist to the cells. Include a vehicle control and a positive control. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit to a dose-response curve to determine the EC50 value.
-
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay directly measures the amount of secreted IFN-β in the cell culture supernatant, providing a quantitative measure of a key downstream effector of STING activation.
-
Objective: To quantify the production of IFN-β by human and mouse cells in response to a STING agonist.
-
Materials:
-
Human (e.g., PBMCs, THP-1) and mouse (e.g., bone marrow-derived macrophages, J774) cells.
-
Test STING agonist and positive controls.
-
Human and mouse IFN-β ELISA kits.
-
96-well ELISA plates.
-
Plate reader.
-
-
Procedure:
-
Cell Culture and Stimulation: Seed cells in a 24-well or 96-well plate. Stimulate with serial dilutions of the STING agonist for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on a standard curve.
-
Western Blot for STING Pathway Phosphorylation
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3, providing direct evidence of pathway activation.
-
Objective: To qualitatively or semi-quantitatively assess the activation of the STING signaling pathway.
-
Materials:
-
Human and mouse cells.
-
Test STING agonist.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated STING, TBK1, and IRF3.
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the STING agonist for a specified time course (e.g., 0, 30, 60, 120 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins to total protein levels across different treatment conditions.
-
Conclusion
The species specificity of STING agonists is a critical consideration in the development of novel therapeutics. A thorough understanding of the structural differences between human and mouse STING, coupled with a robust and standardized set of in vitro and in vivo assays, is essential for identifying and validating compounds with the desired species activity profile. By employing the experimental approaches detailed in this guide, researchers can effectively navigate the complexities of STING agonist development and increase the likelihood of successful clinical translation.
References
The Dynamic Residency of STING: A Comprehensive Guide to its Cellular Localization and Trafficking
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed exploration of the cellular localization of the Stimulator of Interferon Genes (STING) protein, a critical mediator of innate immunity. Understanding the subcellular distribution and trafficking of STING is paramount for developing novel therapeutics targeting a range of diseases, from infectious and autoimmune disorders to cancer. This document summarizes the current knowledge on STING's residency within various organelles, the dynamics of its translocation upon activation, and the experimental methodologies used to elucidate these processes.
Core Concepts: STING's Subcellular Journey
The STING protein, also known as TMEM173, is a transmembrane protein that plays a pivotal role in the innate immune response to cytosolic DNA.[1][2] Its function is intrinsically linked to its subcellular location, which is a highly dynamic process regulated by cellular activation status.
At Rest: The Endoplasmic Reticulum as Home Base
In its inactive state, the majority of STING resides in the endoplasmic reticulum (ER).[1][2] The ER serves as a crucial hub for STING, positioning it to survey the cytoplasm for the presence of cyclic GMP-AMP (cGAMP), its activating ligand produced by cGAMP synthase (cGAS) upon detection of cytosolic DNA.[1]
Upon Activation: A Coordinated Translocation Cascade
Upon binding to cGAMP, STING undergoes a conformational change and oligomerization, initiating its trafficking from the ER. This translocation is a critical step for the activation of downstream signaling pathways.
The primary trafficking route of activated STING is from the ER to the Golgi apparatus, a journey mediated by the ER-Golgi intermediate compartment (ERGIC). This transport is dependent on the coat protein complex II (COPII).
Beyond the ER-Golgi Axis: A Multi-Organellar Protein
Emerging evidence has revealed that STING's localization is not restricted to the ER and Golgi. The protein has been identified in several other cellular compartments, where it may exert distinct functions:
-
Mitochondria: STING is found at mitochondria-associated membranes (MAMs), specialized regions of the ER that are in close contact with mitochondria. This localization is significant for STING's role in antiviral signaling and its interplay with mitochondrial stress.
-
Endosomes and Lysosomes: Following its activation and signaling from the Golgi, STING is trafficked to endosomes and subsequently to lysosomes for degradation, a process that serves to terminate the signaling cascade.
-
Nucleus: A pool of STING has been identified in the inner nuclear membrane, where it is implicated in the DNA damage response, independent of its canonical signaling pathway.
Quantitative Distribution of STING
While a precise percentage-based distribution of STING across all organelles remains an area of active investigation, studies have provided valuable quantitative and semi-quantitative insights into its localization. The following tables summarize the known distribution of STING in its inactive and activated states.
Table 1: Subcellular Localization of STING in a Resting State
| Organelle | Relative Abundance | Supporting Evidence |
| Endoplasmic Reticulum (ER) | High | Predominant localization observed by microscopy and subcellular fractionation. |
| Mitochondria (MAMs) | Low | Detected at ER-mitochondria contact sites. |
| Nucleus | Low | Identified in proteomic studies of the nuclear envelope. |
| Golgi Apparatus | Very Low | Minimal presence in the inactive state. |
| Endosomes/Lysosomes | Very Low | Primarily a destination for activated STING. |
Table 2: Subcellular Relocalization of STING Upon Activation
| Organelle | Change in Relative Abundance | Supporting Evidence & Quantitative Data |
| Endoplasmic Reticulum (ER) | Decrease | Translocates away from the ER upon cGAMP binding. |
| ER-Golgi Intermediate Compartment (ERGIC) | Transient Increase | Acts as a waypoint during translocation to the Golgi. |
| Golgi Apparatus | Significant Increase | Accumulates in the Golgi to form signaling platforms. Single-molecule imaging has shown that STING forms clusters of approximately 20 molecules at the trans-Golgi network. |
| Endosomes | Transient Increase | Trafficked through endosomal compartments post-Golgi. |
| Lysosomes | Increase (late stage) | Targeted for degradation to terminate signaling. |
Key Signaling Pathways
The translocation of STING is a prerequisite for its signaling functions. The following diagrams illustrate the key signaling events associated with STING's journey through the cell.
Experimental Protocols
The study of STING's cellular localization relies on a combination of advanced cell biology and biochemistry techniques. Below are detailed methodologies for key experiments.
Immunofluorescence Staining for STING Visualization
This protocol allows for the visualization of STING within fixed cells, providing a snapshot of its subcellular distribution.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-STING)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells onto coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treatment (Optional): Treat cells with a STING agonist (e.g., cGAMP) for the desired time to induce translocation.
-
Fixation: Wash cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-STING antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Subcellular Fractionation and Western Blotting
This method allows for the biochemical separation of cellular organelles, enabling the quantification of STING protein levels in different fractions.
Materials:
-
Cultured cells
-
Fractionation buffer
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
TBS with 0.1% SDS
-
Protein assay reagent (e.g., Bradford)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies (anti-STING, and organelle-specific markers like Calreticulin for ER, GM130 for Golgi, COX IV for mitochondria, Lamin A/C for nucleus)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Harvest cells and resuspend in fractionation buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 700 x g) to pellet the nuclei. Wash the nuclear pellet.
-
Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Microsomal (ER/Golgi) and Cytosolic Fraction Isolation: Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi). The supernatant is the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against STING and organelle-specific markers to assess the purity of the fractions and the distribution of STING.
Live-Cell Imaging of STING Translocation
This technique allows for the real-time visualization of STING movement within living cells, providing dynamic information about its trafficking pathways.
Materials:
-
Cells stably expressing a fluorescently tagged STING protein (e.g., STING-GFP)
-
Live-cell imaging microscope with environmental control (temperature, CO2)
-
STING agonist (e.g., cGAMP)
Procedure:
-
Cell Culture: Plate cells stably expressing STING-GFP in a glass-bottom dish suitable for live-cell imaging.
-
Microscope Setup: Place the dish on the microscope stage and allow the cells to acclimatize in the environmentally controlled chamber.
-
Image Acquisition: Acquire baseline images of STING-GFP localization before stimulation.
-
Stimulation: Add the STING agonist to the cell culture medium.
-
Time-Lapse Imaging: Acquire images at regular intervals to capture the translocation of STING-GFP from the ER to the Golgi and other compartments.
-
Image Analysis: Analyze the resulting time-lapse movie to quantify the dynamics of STING trafficking.
Conclusion
The cellular localization of STING is a tightly regulated and dynamic process that is fundamental to its function as a key mediator of innate immunity. From its resting state in the endoplasmic reticulum to its activation-induced translocation to the Golgi and subsequent trafficking to other organelles, each step in STING's journey is critical for the initiation, propagation, and termination of its signaling cascade. A thorough understanding of STING's subcellular dynamics, facilitated by the experimental approaches detailed in this guide, is essential for the development of targeted therapies that can modulate its activity in various disease contexts. Continued research in this area will undoubtedly uncover further intricacies of STING biology and open new avenues for therapeutic intervention.
References
Methodological & Application
Application Notes: In Vivo Administration of STING Agonist-7 in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a signal of infection or cellular damage.[1][2] Activation of the cGAS-STING signaling cascade initiates a potent anti-pathogen and anti-tumor immune response, primarily through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3] STING agonists, which directly activate this pathway, are promising therapeutic agents for cancer immunotherapy. They can remodel the tumor microenvironment from an immunologically "cold" to a "hot" state, thereby enhancing anti-tumor immunity and synergizing with other treatments like checkpoint inhibitors.[4]
This document provides detailed protocols and data for the in vivo administration of a representative synthetic STING agonist, referred to herein as "STING agonist-7," in mice. The methodologies are based on established findings for well-characterized STING agonists.
The cGAS-STING Signaling Pathway
Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated. cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event triggers a conformational change and translocation of STING from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons. Concurrently, the STING-TBK1 axis can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
References
Measuring Interferon-Beta Production after STING Agonist-7 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs), including interferon-beta (IFN-β).[1][2][3][4] Pharmacological activation of this pathway with STING agonists has emerged as a promising strategy in cancer immunotherapy.[2] STING agonists trigger the production of IFN-β and other pro-inflammatory cytokines, which can enhance antigen presentation and promote the priming of anti-tumor T cells. This document provides detailed application notes and protocols for measuring IFN-β production in response to treatment with a novel STING agonist, designated here as STING agonist-7.
STING Signaling Pathway
Upon binding of a STING agonist, the STING protein, located on the endoplasmic reticulum, undergoes a conformational change and translocates to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of the IFNB1 gene, leading to the production and secretion of IFN-β.
Experimental Workflows for Measuring IFN-β
The selection of an appropriate method for measuring IFN-β production depends on the specific research question, sample type, and desired throughput. Below are workflows for common techniques.
Data Presentation
The following tables summarize hypothetical quantitative data for IFN-β production following treatment with this compound in relevant cell types.
Table 1: IFN-β Protein Secretion Measured by ELISA
| Cell Type | Treatment | Concentration (µM) | Time (hours) | IFN-β (pg/mL) |
| Human PBMCs | Vehicle (DMSO) | N/A | 24 | < 15 |
| Human PBMCs | This compound | 1 | 24 | 1500 ± 120 |
| Human PBMCs | This compound | 10 | 24 | 4500 ± 350 |
| Murine BMDMs | Vehicle (DMSO) | N/A | 24 | < 20 |
| Murine BMDMs | This compound | 1 | 24 | 2500 ± 200 |
| Murine BMDMs | This compound | 10 | 24 | 8000 ± 600 |
Table 2: IFNB1 mRNA Expression Measured by qPCR
| Cell Type | Treatment | Concentration (µM) | Time (hours) | Fold Change in IFNB1 mRNA |
| Human THP-1 cells | Vehicle (DMSO) | N/A | 6 | 1.0 |
| Human THP-1 cells | This compound | 1 | 6 | 50 ± 5 |
| Human THP-1 cells | This compound | 10 | 6 | 200 ± 18 |
| Murine J774A.1 cells | Vehicle (DMSO) | N/A | 6 | 1.0 |
| Murine J774A.1 cells | This compound | 1 | 6 | 80 ± 7 |
| Murine J774A.1 cells | This compound | 10 | 6 | 350 ± 30 |
Table 3: Percentage of IFN-β-Positive Cells by Intracellular Flow Cytometry
| Cell Population | Treatment | Concentration (µM) | Time (hours) | % IFN-β+ Cells |
| Human CD14+ Monocytes | Vehicle (DMSO) | N/A | 8 | < 0.1 |
| Human CD14+ Monocytes | This compound | 5 | 8 | 15 ± 2 |
| Murine F4/80+ Macrophages | Vehicle (DMSO) | N/A | 8 | < 0.2 |
| Murine F4/80+ Macrophages | This compound | 5 | 8 | 25 ± 3 |
Experimental Protocols
Protocol 1: Quantification of Secreted IFN-β by ELISA
This protocol is for measuring the concentration of IFN-β in cell culture supernatants.
Materials:
-
Human or Murine IFN-β ELISA Kit
-
Cell culture supernatant from this compound treated and control cells
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human PBMCs or murine bone marrow-derived macrophages) at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant and store at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of IFN-β in the samples.
-
Protocol 2: Quantification of IFNB1 mRNA by RT-qPCR
This protocol measures the relative expression of the IFNB1 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 or J774A.1) at a density of 1 x 10^6 cells/mL in a 12-well plate.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 6 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with cDNA, primers, and qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 3: Detection of Intracellular IFN-β by Flow Cytometry
This protocol allows for the identification and quantification of IFN-β-producing cells within a heterogeneous population.
Materials:
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14, F4/80)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-IFN-β antibody
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Stimulate cells with this compound or vehicle control.
-
For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture medium to block cytokine secretion.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell surface markers for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain for intracellular IFN-β with a fluorochrome-conjugated anti-IFN-β antibody for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of IFN-β-positive cells within the gated cell populations of interest.
-
References
Application Notes and Protocols for Testing Mouse-Specific STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon and pro-inflammatory cytokine response.[1][2][3][4][5] This signaling cascade plays a crucial role in anti-tumor immunity, making STING an attractive target for cancer immunotherapy. The development of potent and specific STING agonists requires reliable and well-characterized cellular models for screening and validation. This document provides detailed application notes and protocols for utilizing mouse cell lines to test the activity of mouse-specific STING agonists.
Selecting the Right Mouse Cell Line
The choice of cell line is critical for obtaining meaningful and reproducible data. An ideal cell line should have a functional endogenous STING pathway. For robust analysis, it is also essential to include a STING-deficient counterpart as a negative control to confirm that the observed activity is indeed STING-dependent.
Recommended Mouse Cell Lines for STING Agonist Testing:
| Cell Line | Cell Type | Key Characteristics | Recommended Use |
| RAW 264.7 | Macrophage | - Expresses a functional endogenous cGAS-STING pathway. - Widely used for studying innate immune responses. - Amenable to various downstream assays (cytokine secretion, gene expression, etc.). | Primary screening and validation of STING agonists. |
| RAW-Lucia™ ISG | Macrophage Reporter | - Derived from RAW 264.7. - Stably expresses a secreted Lucia luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter. - Allows for easy quantification of STING-induced type I IFN signaling. | High-throughput screening and potency determination (EC50). |
| RAW-Lucia™ ISG-KO-STING | STING-Deficient Macrophage Reporter | - STING knockout version of RAW-Lucia™ ISG. | Negative control to confirm STING-dependent activity. |
| DC2.4 | Dendritic Cell | - Represents a key antigen-presenting cell type involved in initiating adaptive immune responses. - Expresses a functional STING pathway. | Studying the effect of STING agonists on dendritic cell activation. |
| Mouse Embryonic Fibroblasts (MEFs) | Fibroblast | - A versatile cell type for studying fundamental cellular processes. - Can be used to study ligand-dependent STING activation. | Mechanistic studies of the STING pathway. |
| B16-F10 | Melanoma | - A commonly used syngeneic tumor model. | Investigating the direct effects of STING agonists on cancer cells and in co-culture models. |
| MC38 | Colon Adenocarcinoma | - Another widely used syngeneic tumor model that is responsive to immune checkpoint blockade. | Evaluating the interplay between STING activation and anti-tumor immunity. |
STING Signaling Pathway
The activation of the STING pathway by a mouse-specific agonist initiates a downstream signaling cascade leading to the production of type I interferons and other inflammatory cytokines.
Experimental Workflow for STING Agonist Testing
A typical workflow for evaluating a novel mouse-specific STING agonist involves a series of in vitro assays to confirm its activity and specificity.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for STING Activation
This protocol is designed to quantify the activation of the STING pathway using RAW-Lucia™ ISG reporter cells.
Materials:
-
RAW-Lucia™ ISG and RAW-Lucia™ ISG-KO-STING cells
-
Complete DMEM medium (with 10% FBS, 1% Penicillin/Streptomycin)
-
Mouse-specific STING agonist
-
96-well white, flat-bottom plates
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed RAW-Lucia™ ISG and RAW-Lucia™ ISG-KO-STING cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the mouse STING agonist in complete DMEM.
-
Remove the old medium from the cells and add 100 µL of the diluted agonist to the respective wells. Include a vehicle-only control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Following incubation, prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the appropriate volume of reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit a four-parameter logistic curve to the data to determine the EC50 value for the STING-competent cells.
-
Confirm the lack of response in the STING-deficient cells.
-
Protocol 2: ELISA for IFN-β Secretion
This protocol measures the amount of secreted IFN-β, a key cytokine produced upon STING activation, using RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Mouse-specific STING agonist
-
24-well plates
-
Mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells per well in 500 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with the desired concentrations of the STING agonist. Include a vehicle-only control.
-
Incubate for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for analysis.
-
-
ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Compare the levels of IFN-β secretion between treated and untreated cells.
-
Protocol 3: Western Blot for IRF3 Phosphorylation
This protocol detects the phosphorylation of IRF3, a key downstream event in the STING signaling pathway.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Mouse-specific STING agonist
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with the STING agonist for a short time course (e.g., 0, 1, 2, 4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the level of IRF3 phosphorylation relative to total IRF3 and the loading control (β-actin).
-
Logic for Cell Line Selection
The selection of appropriate positive and negative control cell lines is fundamental for the unambiguous interpretation of results when screening for STING agonists.
By adhering to these detailed protocols and utilizing the recommended cell lines, researchers can effectively screen and characterize novel mouse-specific STING agonists, paving the way for the development of new immunotherapies.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations [frontiersin.org]
- 4. Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the STING pathway in tumor-associated macrophages regulates innate immune sensing of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dendritic Cell Activation by STING Agonist-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key signature of viral infections and cellular damage, including that occurring within the tumor microenvironment.[1][2][3] Activation of STING, particularly in dendritic cells (DCs), unleashes a potent anti-tumor immune response.[1][4] This response is characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which subsequently stimulate natural killer (NK) cells and prime tumor-specific CD8+ T cells. STING agonists, such as the proprietary compound STING agonist-7, are being actively investigated as promising cancer immunotherapeutics.
These application notes provide a comprehensive protocol for assessing the activation of dendritic cells by this compound, detailing key methodologies and data interpretation.
Mechanism of Action: STING Signaling Pathway
STING is an endoplasmic reticulum (ER)-resident transmembrane protein. Upon binding a cyclic dinucleotide (CDN) agonist like this compound, STING undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) forms dimers that translocate to the nucleus to drive the transcription of type I interferons (e.g., IFN-β). Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.
Figure 1: STING Signaling Pathway in Dendritic Cells.
Experimental Protocols
The following protocols outline key assays to quantify dendritic cell activation in response to this compound.
Protocol 1: In Vitro Dendritic Cell Activation
This protocol describes the generation of human monocyte-derived dendritic cells (mo-DCs) and their subsequent stimulation with this compound.
Workflow:
Figure 2: Workflow for in vitro Dendritic Cell Activation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified CD14+ monocytes
-
RosetteSep™ Human Monocyte Enrichment Cocktail or magnetic cell separation kits (e.g., MACS)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Recombinant human GM-CSF (50 ng/mL)
-
Recombinant human IL-4 (50 ng/mL)
-
This compound (various concentrations)
-
LPS (100 ng/mL, positive control)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs using negative selection (enrichment) or positive selection for CD14.
-
Differentiation: Culture monocytes in RPMI-1640 with 10% FBS, GM-CSF, and IL-4 for 5-7 days to generate immature dendritic cells (iDCs). Replace half of the medium with fresh medium containing cytokines every 2-3 days.
-
Stimulation: Seed iDCs at a density of 1 x 10^6 cells/mL in 6-well plates. Add this compound at desired concentrations (e.g., 0.1, 1, 10 µg/mL). Include an untreated control and a positive control (LPS).
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis and harvest the cells for flow cytometry and Western blot analysis.
Protocol 2: Flow Cytometry for DC Maturation Markers
This protocol details the analysis of cell surface markers indicative of DC maturation. Mature DCs upregulate co-stimulatory molecules necessary for T cell activation.
Materials:
-
Harvested dendritic cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-HLA-DR
-
Anti-CD80
-
Anti-CD83
-
Anti-CD86
-
Anti-CD40
-
-
Isotype control antibodies
-
Viability dye (e.g., 7-AAD or propidium iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash harvested cells with FACS buffer and resuspend at 1 x 10^7 cells/mL.
-
Fc Block: Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Staining: Add the antibody cocktail (and isotype controls in separate tubes) to the cells and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye.
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on live, single cells and analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for each maturation marker.
Data Presentation:
| Treatment | Concentration (µg/mL) | % CD80+ Cells | % CD86+ Cells | % CD40+ Cells | % HLA-DR+ Cells |
| Untreated | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 0.1 | Value | Value | Value | Value |
| This compound | 1 | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| LPS (Control) | 0.1 | Value | Value | Value | Value |
Table 1: Flow Cytometry Analysis of DC Maturation Markers.
Protocol 3: Cytokine Quantification by ELISA
This protocol describes the measurement of key cytokines secreted by activated DCs into the cell culture supernatant. STING activation is known to induce a range of cytokines, including type I interferons and pro-inflammatory cytokines.
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for:
-
Human IFN-β
-
Human IL-6
-
Human IL-12p70
-
Human TNF-α
-
Human CXCL10
-
-
96-well ELISA plates
-
Plate reader
Procedure (General ELISA Protocol):
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add standards and diluted supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate: Wash the plate and add TMB substrate. Incubate until a color develops.
-
Stop Solution: Add the stop solution to terminate the reaction.
-
Reading: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Calculate cytokine concentrations based on the standard curve.
Data Presentation:
| Treatment | Concentration (µg/mL) | IFN-β (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | CXCL10 (pg/mL) |
| Untreated | - | Value | Value | Value | Value | Value |
| This compound | 0.1 | Value | Value | Value | Value | Value |
| This compound | 1 | Value | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value | Value |
| LPS (Control) | 0.1 | Value | Value | Value | Value | Value |
Table 2: Cytokine Secretion Profile of Activated DCs.
Protocol 4: Western Blot for STING Pathway Activation
This protocol is for detecting the phosphorylation of key signaling proteins in the STING pathway, TBK1 and IRF3, which are hallmarks of its activation.
Materials:
-
Harvested dendritic cells from Protocol 1 (stimulated for shorter time points, e.g., 1, 3, 6 hours)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-TBK1 (Ser172)
-
Anti-TBK1
-
Anti-phospho-IRF3 (Ser396)
-
Anti-IRF3
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | Time (hours) | p-TBK1 / Total TBK1 (Fold Change) | p-IRF3 / Total IRF3 (Fold Change) |
| Untreated | 6 | 1.0 | 1.0 |
| This compound | 1 | Value | Value |
| This compound | 3 | Value | Value |
| This compound | 6 | Value | Value |
Table 3: Quantification of STING Pathway Protein Phosphorylation.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive assessment of dendritic cell activation by this compound. By employing a multi-faceted approach that includes the analysis of cell surface markers, cytokine secretion profiles, and intracellular signaling events, researchers can effectively characterize the immunostimulatory properties of this novel compound and advance its development as a potential cancer immunotherapeutic agent.
References
Application Notes and Protocols: Synergistic Anti-Tumor Efficacy of STING Agonist-7 in Combination with Checkpoint Inhibitors In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can transform the tumor microenvironment from immunologically "cold" to "hot" by inducing type I interferons (IFNs) and promoting the recruitment and activation of cytotoxic T lymphocytes.[1][2][3] This pro-inflammatory shift creates a favorable setting for the activity of immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, which unleash the full potential of the anti-tumor T-cell response.[4][5] Preclinical studies have consistently demonstrated that combining STING agonists with ICIs results in synergistic anti-tumor effects and can overcome resistance to ICI monotherapy.
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of combining a STING agonist with checkpoint inhibitors in syngeneic mouse tumor models.
Signaling Pathway and Mechanism of Action
The combination of a STING agonist and a checkpoint inhibitor leverages a two-step approach to enhance anti-tumor immunity. First, the STING agonist activates antigen-presenting cells (APCs) within the tumor, leading to the production of type I IFNs and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs) and enhances the cross-priming of tumor-specific CD8+ T cells. The recruited T cells then infiltrate the tumor, ready to recognize and eliminate cancer cells. However, tumors can express inhibitory ligands like PD-L1, which bind to PD-1 on T cells, dampening their cytotoxic activity. The second step involves the administration of a checkpoint inhibitor, which blocks this interaction, thereby sustaining the anti-tumor T-cell response initiated by the STING agonist.
Data Presentation: In Vivo Efficacy
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of STING agonists and checkpoint inhibitors in various tumor models.
Table 1: Synergistic Anti-Tumor Efficacy in Murine Cancer Models
| Tumor Model | STING Agonist Dose & Schedule | Checkpoint Inhibitor | Outcome | Reference |
| B16F10 Melanoma | 50 µg, intratumoral, days 7, 10, 13 | Anti-PD-1 | ~60% Tumor Growth Inhibition (TGI) | |
| CT26 Colon Carcinoma | 50 µg, intratumoral, days 8, 11, 14 | Anti-PD-1 | ~75% TGI | |
| 4T1 Breast Cancer | 25 µg, intratumoral, twice weekly | Anti-PD-L1 | ~50% TGI | |
| B16F10-PDL2 Melanoma | 10 µg, intratumoral, days 11, 14 | Anti-PD-L1/PD-L2 | 70% overall survival | |
| Lymphoma (A20) | 5 µg, intratumoral | Anti-GITR + Anti-PD-1 | 50% of mice cured |
Table 2: Immunological Changes in the Tumor Microenvironment
| Tumor Model | Treatment Combination | Key Immunological Change | Reference |
| TS/A Mammary Adenocarcinoma | STING agonist + Anti-PD-L1/PD-L2 | Increased CD3+ and CD8+ T-cell infiltration | |
| B16F10-EGFR | STING agonist ADC + Anti-PD-L1 | Increased percentage of CD8+ T cells in tumors | |
| Breast Cancer (4T1) | STING agonist + Atezolizumab (anti-PD-L1) | Increased CD8+ cytotoxic T cells, decreased FOXP3+ Treg cells | |
| Melanoma Lung Metastasis | STING agonist-LNP + Anti-PD-1 | Increased CD3, CD4, NK1.1, PD-1, and IFN-γ expression |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general framework for assessing the anti-tumor activity of a STING agonist in combination with a checkpoint inhibitor.
Materials:
-
6-8 week old syngeneic mice (e.g., C57BL/6 for B16F10 melanoma, BALB/c for CT26 colon carcinoma)
-
Tumor cells (e.g., B16F10, CT26)
-
This compound, formulated in a suitable vehicle (e.g., saline)
-
Checkpoint inhibitor antibody (e.g., anti-mouse PD-1), formulated in a suitable vehicle (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and treatment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Checkpoint Inhibitor alone
-
This compound + Checkpoint Inhibitor
-
-
Treatment Administration:
-
This compound: Administer the designated dose (e.g., 10-50 µg) via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Checkpoint Inhibitor: Administer the designated dose (e.g., 10 mg/kg) via intraperitoneal injection twice a week for the duration of the study, starting with the first STING agonist treatment.
-
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., >2 cm in diameter) or show signs of ulceration. Collect tumors and spleens for further analysis.
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry
This protocol details the analysis of immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Freshly excised tumors
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Cell strainers (70 µm)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-PD-1)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince tumors and digest in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Cell Dissociation: Quench the digestion with RPMI containing 10% FBS. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining:
-
Count the cells and aliquot approximately 1-2 x 10^6 cells per staining tube.
-
Perform a surface stain with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition: Wash the stained cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the acquired data using appropriate software to quantify the percentages of different immune cell populations (e.g., CD8+ T cells, CD4+ Treg cells) within the CD45+ immune cell gate.
Concluding Remarks
The combination of STING agonists with checkpoint inhibitors represents a powerful therapeutic strategy with the potential to significantly improve patient outcomes in oncology. The protocols and data presented here provide a foundational framework for researchers to design and execute preclinical in vivo studies to further explore this promising immunotherapeutic approach. Careful consideration of the tumor model, dosing regimen, and immunological endpoints will be critical for advancing our understanding and clinical translation of this combination therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cancer immunotherapy strategies that target the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic enforcement of STING signaling in cancer cells appropriates the immune microenvironment for checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring STING Agonist-7 Target Engagement: In Vitro Assays
Application Notes and Protocols for Researchers
These application notes provide detailed protocols for a suite of in vitro assays designed to measure the direct binding and functional cellular engagement of a novel STING (Stimulator of Interferon Genes) agonist, designated STING Agonist-7. These assays are essential for characterizing the potency and mechanism of action of new therapeutic candidates targeting the STING pathway.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][4][5] This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), leading to the phosphorylation and activation of the transcription factor IRF3 (Interferon Regulatory Factor 3). Activated IRF3 translocates to the nucleus to drive the expression of Type I interferons (IFN-I) and other inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.
References
Application Notes & Protocols: Efficacy Testing of STING Agonists in Syngeneic Mouse Tumor Models
Audience: Researchers, scientists, and drug development professionals in immuno-oncology.
These application notes provide a comprehensive guide to utilizing syngeneic mouse tumor models for the preclinical evaluation of STING (Stimulator of Interferon Genes) agonist efficacy. Included are detailed protocols for in vivo studies, immune monitoring, and data interpretation, alongside essential background on the STING pathway and model selection.
Introduction: The Role of STING Agonists and Syngeneic Models in Immuno-Oncology
The cGAS-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[1][2][3] Activation of STING triggers a potent anti-tumor immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][5] This has led to the development of STING agonists as a promising class of cancer immunotherapeutics.
Syngeneic mouse models are the gold standard for in vivo testing of immunotherapies. In these models, tumor cells derived from a specific inbred mouse strain are implanted into a mouse of the same strain, ensuring full histocompatibility and an intact, functional immune system. This setup is essential for evaluating therapies like STING agonists that rely on activating a host immune response to exert their anti-tumor effects.
Scientific Background: The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a key mediator of innate immunity. Its activation in the tumor microenvironment (TME) can initiate a cascade of events that transforms an immunologically "cold" tumor into a "hot" one, making it more susceptible to immune-mediated destruction.
Mechanism of Action:
-
DNA Sensing: Genomic instability in cancer cells can lead to the accumulation of double-stranded DNA (dsDNA) in the cytoplasm. This cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).
-
cGAMP Production: Upon binding dsDNA, cGAS synthesizes the second messenger 2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP).
-
STING Activation: cGAMP binds to and activates the STING protein, which is located on the endoplasmic reticulum.
-
Downstream Signaling: Activated STING translocates and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). STING activation also leads to the activation of the NF-κB pathway.
-
Immune Response: Activated IRF3 and NF-κB move to the nucleus to drive the transcription of genes encoding type I IFNs (IFN-α/β) and other pro-inflammatory cytokines and chemokines (e.g., TNF-α, CXCL10). This leads to:
-
Enhanced dendritic cell (DC) maturation and antigen presentation.
-
Recruitment and activation of natural killer (NK) cells and cytotoxic CD8+ T cells into the tumor.
-
Generation of a systemic, tumor-specific adaptive immune response.
-
Application Notes
Selecting a Syngeneic Mouse Tumor Model
The choice of model is critical as the tumor's intrinsic characteristics and the host mouse strain's genetic background influence the immune response. Syngeneic models can be broadly categorized by their response to immunotherapies like checkpoint inhibitors, which can inform their use for testing STING agonists.
Table 1: Common Syngeneic Mouse Tumor Models for STING Agonist Testing
| Cell Line | Cancer Type | Mouse Strain | Key Characteristics |
| CT26 | Colon Carcinoma | BALB/c | Immunogenic ("hot" tumor), responsive to checkpoint inhibitors. Widely used for STING agonist studies. |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Immunogenic, responsive to checkpoint inhibitors. |
| B16-F10 | Melanoma | C57BL/6 | Poorly immunogenic ("cold" tumor), often resistant to checkpoint monotherapy. Useful for testing the ability of STING agonists to induce an immune response. |
| 4T1 | Mammary Carcinoma | BALB/c | Highly metastatic and aggressive. Creates an immunosuppressive TME, good for modeling advanced disease. |
| EMT6 | Mammary Carcinoma | BALB/c | Moderately immunogenic, used for breast cancer studies. |
| Renca | Renal Carcinoma | BALB/c | Kidney cancer model with a distinct immune profile. |
| LLC/LL2 | Lewis Lung Carcinoma | C57BL/6 | Lung cancer model, often used for studying metastasis. |
Administration of STING Agonists
The route of administration significantly impacts efficacy and potential toxicity.
-
Intratumoral (IT) Injection: This is the most common route in preclinical studies. It delivers a high concentration of the agonist directly to the TME, maximizing local immune activation while minimizing systemic exposure and toxicity. IT injection has been shown to induce systemic anti-tumor immunity, leading to the regression of non-injected, distal tumors (an abscopal effect).
-
Subcutaneous (SC) Injection: Systemic delivery via SC injection is being explored to expand the clinical applicability of STING agonists beyond accessible tumors. This route may require novel formulations to improve stability and targeting.
-
Intravenous (IV) Injection: Systemic IV administration also aims for broader applicability but poses a greater risk of systemic cytokine release and associated toxicities. Antibody-drug conjugates (ADCs) are being developed to target STING agonists to tumor cells, improving the therapeutic window for IV delivery.
Combination Strategies
STING agonists are potent activators of innate immunity and can synergize with therapies that target adaptive immunity. The most common combination is with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 or anti-CTLA-4 antibodies. The rationale is that STING agonists can turn "cold" tumors "hot" by increasing T cell infiltration, thereby sensitizing them to the effects of ICIs.
Experimental Protocols
Protocol 1: In Vivo Efficacy of a STING Agonist in the CT26 Syngeneic Model
This protocol outlines a typical study to assess the anti-tumor efficacy of a STING agonist as a monotherapy.
Materials:
-
CT26 colon carcinoma cells (ATCC CRL-2638)
-
6-8 week old female BALB/c mice
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Digital calipers, syringes, and needles (27G)
Procedure:
-
Cell Culture: Culture CT26 cells according to the supplier's recommendations. Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10^6 cells/mL. Keep on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor growth approximately 5-7 days post-implantation, when tumors become palpable. Measure tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).
-
Randomization: When tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: STING Agonist (e.g., 25 µg)
-
-
Treatment Administration: Administer the STING agonist or vehicle via intratumoral injection. A common dosing schedule is three injections, spaced 3-4 days apart (e.g., on days 10, 13, and 16 post-implantation).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to measure tumor volume until tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³).
-
Survival: Monitor mice for survival. Euthanize mice if tumor volume exceeds the endpoint, if tumors become ulcerated, or if body weight loss exceeds 20%.
-
Immunological Memory (Optional): Mice that achieve complete tumor regression can be re-challenged with the same tumor cells on the opposite flank to assess for protective immunity.
-
Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes
This protocol is for analyzing the immune cell composition of tumors following treatment.
Materials:
-
Tumor tissues from treated and control mice
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) and gentleMACS Dissociator
-
RPMI-1640, FBS, PBS
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainers
-
Flow cytometry antibodies (see Table 3)
-
Flow Cytometry Staining Buffer
-
Fixable Viability Dye
-
Flow cytometer
Procedure:
-
Tumor Harvesting: At a specified time point after the final treatment (e.g., 2-3 days), euthanize mice and surgically excise tumors.
-
Single-Cell Suspension:
-
Weigh and mince the tumor tissue into small pieces.
-
Digest the tissue using an enzymatic and mechanical dissociation protocol to obtain a single-cell suspension.
-
Filter the suspension through a 70 µm cell strainer.
-
If necessary, lyse red blood cells.
-
Wash and resuspend the cells in Flow Cytometry Staining Buffer.
-
-
Cell Staining:
-
Stain the cells with a fixable viability dye to exclude dead cells.
-
Perform surface staining with a cocktail of fluorescently-labeled antibodies against immune cell markers. Incubate on ice, protected from light.
-
For intracellular markers (e.g., Foxp3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol, followed by intracellular antibody staining.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using software (e.g., FlowJo). Gate on live, single cells and identify different immune populations based on marker expression. Quantify the percentage and absolute number of key immune cell types.
Data Presentation & Interpretation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 2: Example Dosing Regimens for STING Agonists in Syngeneic Models
| STING Agonist | Model | Dose | Route | Schedule | Reference |
| cGAMP | CT26 | 1 µg | IT | 4 doses, every 2 days | |
| ADU-S100 | CT26 | 100 µg | IT | 3 doses, every 3 days | |
| diABZI | RM1 | 1.5 mg/kg | IV | 2 doses | |
| ALG-031048 | CT26 | 25 µg | IT | 3 doses, every 3 days |
Table 3: Key Immune Cell Populations and Markers for Flow Cytometry Analysis
| Cell Population | Markers (Mouse) | Expected Effect of STING Agonist |
| CD8+ T Cells | CD45+, CD3+, CD8+ | Increase in infiltration and activation (e.g., Granzyme B+, IFNγ+) |
| CD4+ T Helper Cells | CD45+, CD3+, CD4+ | Increase in infiltration, potential shift to Th1 phenotype |
| Regulatory T Cells (Tregs) | CD45+, CD3+, CD4+, Foxp3+ | May decrease or remain unchanged relative to effector cells |
| NK Cells | CD45+, NK1.1+, CD3- | Increased infiltration and activation |
| Dendritic Cells (DCs) | CD45+, CD11c+, MHC-II+ | Increased maturation (e.g., CD80+, CD86+) |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD45+, CD11b+, Gr-1+ | May decrease, indicating a less immunosuppressive TME |
Table 4: Key Cytokines/Chemokines to Measure Post-STING Agonist Treatment
| Analyte | Function in STING Pathway | Method of Detection |
| IFN-β | Hallmarker of STING activation; promotes DC maturation and T cell priming. | ELISA, Luminex, qPCR |
| CXCL10 | T cell chemoattractant, recruits effector T cells to the tumor. | ELISA, Luminex, qPCR |
| TNF-α | Pro-inflammatory cytokine, contributes to tumor cell death. | ELISA, Luminex |
| IL-6 | Pro-inflammatory cytokine. | ELISA, Luminex |
| IFN-γ | Key effector cytokine produced by activated T cells and NK cells. | ELISA, Luminex, ELISpot |
By following these detailed protocols and application notes, researchers can effectively design, execute, and interpret studies to evaluate the preclinical efficacy of novel STING agonists, accelerating their development as powerful new tools in the fight against cancer.
References
- 1. embopress.org [embopress.org]
- 2. The evolution of STING signaling and its implication in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing STING Agonist-7 Cell Permeability
Welcome to the technical support center for improving the cellular permeability of STING agonist-7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear guidance on enhancing the delivery and efficacy of STING agonists.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular permeability of this compound and other cyclic dinucleotides (CDNs) inherently low?
A1: STING agonists that are cyclic dinucleotides, like the endogenous ligand 2'3'-cGAMP, face significant challenges in crossing the cell membrane to reach their cytosolic target, STING (Stimulator of Interferon Genes)[1][2][3]. Their low permeability is due to their physicochemical properties: they are anionic and hydrophilic molecules, which prevents passive diffusion across the lipid bilayer of the cell membrane[4][5]. Furthermore, they are susceptible to rapid enzymatic degradation in the extracellular space and have a short half-life in circulation.
Q2: What are the common consequences of poor cell permeability in my experiments?
A2: The primary consequence of poor cell permeability is reduced therapeutic efficacy. If the STING agonist cannot efficiently enter the cytoplasm of target cells, it cannot bind to the STING protein located on the endoplasmic reticulum. This leads to suboptimal activation of the STING pathway, resulting in a diminished type I interferon response and weaker downstream anti-tumor immunity. In preclinical studies, this often manifests as a lack of tumor regression or a failure to induce a robust, systemic anti-tumor T-cell response.
Q3: What are the main strategies to improve the intracellular delivery of this compound?
A3: Several strategies have been developed to overcome the delivery challenges of STING agonists. These can be broadly categorized as:
-
Nanoparticle-based delivery systems: This is a prominent approach that encapsulates the STING agonist within a nanoparticle carrier. Common types include:
-
Lipid nanoparticles (LNPs) and Liposomes: These systems use lipids to encapsulate the agonist, often utilizing cationic lipids to interact with the anionic CDN and facilitate cytosolic delivery.
-
Polymeric Nanoparticles (Polymersomes): These are vesicles formed from amphiphilic block copolymers that can be engineered to be pH-responsive, aiding in endosomal escape.
-
Inorganic Nanoparticles: Materials like biodegradable mesoporous silica nanoparticles (bMSN) can be used to load and deliver STING agonists.
-
Supramolecular Nanoparticles: These are formed by the self-assembly of molecules, for instance, using a hydrophobic nucleotide lipid to assemble with the hydrophilic STING agonist.
-
-
Antibody-Drug Conjugates (ADCs): This strategy involves conjugating the STING agonist to a monoclonal antibody that targets a tumor-associated antigen, enabling targeted delivery to cancer cells.
-
Hydrogels: These three-dimensional polymer networks can provide sustained local release of the STING agonist at the injection site.
-
Engineered Bacteria: Genetically modified bacteria can be designed to produce and deliver STING agonists directly within the tumor microenvironment.
-
Chemical Modifications: Modifying the CDN structure, for example with phosphorothioates or by creating lipid or fluorine modifications, can improve stability and membrane permeability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no STING pathway activation (e.g., low IFN-β expression) despite treatment with this compound. | Poor cellular uptake of the free agonist. | Utilize a delivery system such as lipid nanoparticles, polymeric nanoparticles, or liposomes to enhance intracellular delivery. Consider using a commercially available formulation or following a protocol to formulate the agonist in-house. |
| Inconsistent results between experiments. | Degradation of the STING agonist. | Ensure proper storage of the STING agonist. When using a delivery system, characterize the formulation for stability. Chemical modifications to the CDN can also improve stability against enzymatic degradation. |
| High systemic toxicity or off-target effects observed in in vivo models. | Systemic distribution of the free agonist. | Employ a targeted delivery strategy. Antibody-drug conjugates (ADCs) can direct the agonist to tumor cells. Intratumoral injection of a hydrogel formulation can provide localized and sustained release. |
| Difficulty in achieving therapeutic efficacy even with a delivery system. | Inefficient endosomal escape of the agonist. | Use a delivery system designed for endosomal escape, such as pH-responsive polymersomes or nanoparticles containing endosomolytic components. |
| Low encapsulation efficiency of the STING agonist in the delivery vehicle. | Mismatch between the properties of the agonist and the carrier. | For lipid-based systems, use cationic lipids to improve encapsulation of the anionic STING agonist. For polymeric systems, optimize the polymer composition and formulation process. |
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing different delivery systems to improve STING agonist efficacy.
Table 1: Pharmacokinetic Improvements with Nanoparticle Delivery
| Delivery System | STING Agonist | Improvement in Half-life (vs. free agonist) | Reference |
| STING-activating nanoparticles (Polymersomes) | cGAMP | 40-fold increase |
Table 2: Enhanced In Vivo Anti-Tumor Efficacy
| Delivery System | STING Agonist | Animal Model | Key Finding | Reference |
| Cationic Liposomes | cGAMP | Orthotopic Melanoma | Cleared established tumors and induced adaptive immunity. | |
| Supramolecular Nanoparticles (CDG-NPs) | c-di-GMP | Melanoma | Increased tumor-infiltrating CD8+ T cells (51.5% vs. 35.3% for free CDG). | |
| Biodegradable Mesoporous Silica Nanoparticles (bMSN) | CDA | Melanoma | Potent antitumor efficacy and prolonged animal survival with a single intratumoral treatment. | |
| Polymersomes (CPs-CDN) | ADU-S100 | Melanoma | Combination with low-dose radiation led to 3 out of 7 mice becoming tumor-free. | |
| Lipid Nanoparticles (NP-cdGMP) | cdGMP | N/A | 15-fold greater accumulation in draining lymph nodes compared to unformulated CDN. |
Experimental Protocols
Protocol 1: Formulation of STING Agonist-Loaded Lipid Nanoparticles (LNPs)
This protocol is a general guideline for encapsulating a STING agonist into lipid nanoparticles.
Materials:
-
STING Agonist (e.g., cGAMP analog)
-
Ionizable lipid (e.g., YSK05, YSK12-C4)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate Buffered Saline (PBS)
-
Microfluidic mixing device
-
Dialysis or ultrafiltration device (e.g., Amicon ultrafiltration device, 50 kDa MWCO)
Procedure:
-
Lipid Mixture Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
-
Aqueous Phase Preparation: Dissolve the STING agonist in 10 mM citrate buffer (pH 4.0).
-
LNP Formation:
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous STING agonist phase at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
This rapid mixing leads to the self-assembly of the LNPs, encapsulating the STING agonist.
-
-
Purification and Buffer Exchange:
-
Transfer the resulting LNP suspension to an ultrafiltration device.
-
Wash the LNPs twice with PBS by centrifugation to remove residual ethanol and unencapsulated STING agonist.
-
Resuspend the purified LNPs in PBS.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by quantifying the amount of STING agonist in the LNPs (after lysing the particles) and comparing it to the initial amount used. This can be done using a suitable analytical method like HPLC or a fluorescence-based assay if a fluorescently labeled agonist is used.
-
Protocol 2: In Vitro STING Activation Assay
This protocol describes how to assess the ability of a STING agonist formulation to activate the STING pathway in a reporter cell line.
Materials:
-
THP1-Dual™ ISG-Lucia/SEAP reporter cells
-
RPMI 1640 medium with standard supplements
-
Free STING agonist (as a control)
-
STING agonist formulation (e.g., LNPs from Protocol 1)
-
QUANTI-Luc™ or QUANTI-Blue™ Solution for detecting Lucia luciferase or SEAP activity, respectively
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of ~100,000 cells per well and incubate overnight.
-
Cell Treatment:
-
Prepare serial dilutions of the free STING agonist and the STING agonist formulation in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include an untreated control.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Reporter Gene Assay:
-
For Lucia Luciferase (IFN-β pathway):
-
Transfer a small volume of the cell culture supernatant to a white 96-well plate.
-
Add QUANTI-Luc™ reagent and measure luminescence immediately using a luminometer.
-
-
For SEAP (NF-κB pathway):
-
Transfer a small volume of the cell culture supernatant to a flat-bottom 96-well plate.
-
Add QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
-
Data Analysis:
-
Plot the reporter activity (luminescence or absorbance) against the concentration of the STING agonist.
-
Compare the dose-response curves of the free agonist and the formulated agonist to determine the enhancement in activity.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for STING agonist-loaded LNP formulation.
Caption: Troubleshooting logic for low STING activation.
References
- 1. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting low interferon response with STING agonist-7
Welcome to the technical support center for STING Agonist-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on troubleshooting experiments where a low interferon response is observed. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule designed to activate the STimulator of INterferon Genes (STING) pathway. The STING pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a signal of infection or cellular damage. Upon binding to the STING protein, which is located on the endoplasmic reticulum, this compound induces a conformational change in STING. This leads to its translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1][2]
Q2: What is a typical concentration range for this compound to induce a robust interferon response?
A2: The optimal concentration of this compound can vary significantly depending on the cell line and experimental conditions. A good starting point for many cyclic dinucleotide (CDN) STING agonists is to perform a dose-response curve ranging from 0.1 µM to 50 µM. For some non-CDN agonists, different concentration ranges may be applicable. It is crucial to determine the optimal concentration empirically for each new cell line or experimental setup to achieve maximal STING activation without inducing excessive cytotoxicity.
Q3: How can I measure the activation of the STING pathway in my experiment?
A3: STING pathway activation can be assessed through several methods:
-
Phosphorylation of STING and IRF3: Detecting the phosphorylated forms of STING (at Ser366 for human STING) and IRF3 via Western blotting is a direct indicator of pathway activation.
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, using an Enzyme-Linked Immunosorbent Assay (ELISA) is a common and robust method.
-
Gene Expression Analysis: Quantifying the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, ISG15, and OAS1 using quantitative reverse transcription PCR (qRT-PCR) can confirm the transcriptional activation of the pathway.[3]
Q4: Can STING activation have effects other than interferon production?
A4: Yes, beyond inducing type I interferons, STING activation can also trigger other cellular responses. This includes the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like IL-6 and TNF-α. In some contexts, particularly at high concentrations, STING agonists can induce T-cell apoptosis, which could potentially compromise anti-tumor immunity.
Troubleshooting Guide: Low Interferon Response
This guide addresses common issues that may lead to a lower-than-expected interferon response when using this compound.
| Potential Problem | Possible Cause | Recommended Solution |
| No or Low STING Pathway Activation | Low or absent STING expression in the cell line. | Verify STING protein expression levels in your cell line by Western blot. Choose a cell line known to have robust STING expression (e.g., THP-1 monocytes). |
| Degradation of this compound. | Prepare fresh solutions of the agonist for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period as some serum components can degrade cyclic dinucleotides. | |
| Inefficient cellular uptake of the agonist. | For some cell types, a transfection reagent may be required to facilitate the entry of the agonist into the cytoplasm. | |
| Suboptimal agonist concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| STING Pathway is Activated, but Interferon Response is Low | Defective downstream signaling components. | Check the expression and phosphorylation status of key downstream proteins such as TBK1 and IRF3 by Western blot. Ensure that these components are functional in your cell line. |
| Genetic polymorphisms in the STING gene. | Human populations have several STING variants (e.g., HAQ allele) that can exhibit a reduced response to certain STING agonists. Sequence the STING gene in your cell line to check for known low-responding variants. | |
| Negative feedback regulation. | Prolonged or excessive STING activation can induce negative feedback mechanisms that dampen the interferon response. Perform a time-course experiment to identify the optimal stimulation time for maximal IFN-β production. | |
| High Variability in Results | Inconsistent cell health or density. | Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density for all experiments. |
| Inaccurate pipetting or reagent preparation. | Use a master mix for preparing treatment solutions to ensure consistency across wells and experiments. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates for critical experimental conditions as they are more prone to evaporation. Fill these wells with sterile PBS or media. | |
| High Cell Death/Toxicity | Excessive STING activation. | High concentrations of STING agonists can lead to overstimulation of the inflammatory response and subsequent cell death. Reduce the concentration of this compound. Refer to your dose-response curve to find a concentration that provides a strong response with minimal toxicity. |
Data Presentation
Table 1: Representative Interferon-β Secretion in THP-1 Cells after 24h Stimulation with a STING Agonist (2'3'-cGAMP)
| 2'3'-cGAMP (µM) | Mean Absorbance (450 nm) | Calculated IFN-β (pg/mL) | Standard Deviation (pg/mL) |
| 0 (Control) | 0.052 | < 10 | 2.1 |
| 1 | 0.215 | 150 | 15.8 |
| 5 | 0.850 | 800 | 55.2 |
| 10 | 1.520 | 1800 | 120.5 |
| 25 | 2.150 | 3200 | 210.3 |
| 50 | 2.210 | 3350 | 235.1 |
Note: This data is representative and should be used as a guideline. Actual values may vary depending on the specific STING agonist, cell line, and experimental conditions.
Table 2: Recommended Concentration Ranges for STING Pathway Modulators in Cell Culture
| Compound Type | Example | Typical Concentration Range |
| STING Agonist (CDN) | 2'3'-cGAMP | 1 - 25 µg/mL |
| STING Agonist (non-CDN) | diABZI | 0.1 - 10 µM |
| STING Inhibitor | H-151 | 1 - 20 µM |
Mandatory Visualizations
Caption: The STING signaling pathway activated by this compound.
Caption: Troubleshooting workflow for low interferon response.
Caption: Experimental workflow for assessing STING agonist activity.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STING and IRF3
This protocol details the steps for detecting the phosphorylation of STING and IRF3, key indicators of STING pathway activation.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pSTING Ser366, anti-STING, anti-pIRF3 Ser396, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the appropriate time (e.g., 1-4 hours for phosphorylation events).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSTING at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Develop the blot using a chemiluminescent substrate and image it using a suitable imager.
Protocol 2: IFN-β ELISA
This protocol provides a general procedure for quantifying IFN-β secretion in cell culture supernatants using a sandwich ELISA kit. Always refer to the specific manufacturer's protocol for the ELISA kit you are using.
Materials:
-
Cell culture supernatants from treated and control cells
-
Human or mouse IFN-β ELISA kit (containing pre-coated plate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Create a standard curve by performing serial dilutions of the IFN-β standard.
-
Sample Addition: Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.
-
Second Incubation: Cover the plate and incubate as specified (typically 30 minutes to 1 hour at room temperature or 37°C).
-
Second Washing: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until color develops.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-β in your samples by plotting the standard curve (absorbance vs. concentration) and interpolating the values of your samples.
Protocol 3: qRT-PCR for Interferon-Stimulated Genes (ISGs)
This protocol outlines the steps to measure the relative mRNA expression of ISGs following this compound treatment.
Materials:
-
Cell lysates from treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (IFNB1, CXCL10, etc.) and a housekeeping gene (GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in treated samples relative to untreated controls, normalized to the housekeeping gene.
References
Technical Support Center: Optimizing STING Agonist-7 (SA-7) Concentration for In Vivo Studies
Welcome to the technical support center for STING Agonist-7 (SA-7). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of SA-7 for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and helpful visualizations to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal in vivo concentration of SA-7?
A1: The critical first step is to conduct a dose-response study. This will help establish the concentration range of SA-7 that provides maximal STING activation and anti-tumor efficacy without inducing excessive toxicity. A typical starting point for novel cyclic dinucleotide (CDN) agonists in vitro is between 0.1 µM and 50 µM, which can help inform the dose range for initial in vivo studies.[1] For in vivo studies, a broad dose range should be tested, guided by any available in vitro potency data and the known doses of similar STING agonists.
Q2: How can I assess STING pathway activation in vivo after SA-7 administration?
A2: STING activation can be confirmed through several methods:
-
Cytokine Analysis: Measure the systemic (serum/plasma) or local (tumor microenvironment) levels of downstream cytokines, particularly Type I interferons (IFN-α, IFN-β), IL-6, and IP-10.[2] These cytokines typically show a transient increase within 10 hours post-injection.[3]
-
Phosphorylation of STING Pathway Proteins: Perform western blotting or immunohistochemistry on tumor or spleen samples to detect phosphorylated forms of STING, TBK1, and IRF3.[1][4]
-
Gene Expression Analysis: Use RT-qPCR to quantify the mRNA levels of STING-dependent genes such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs) in tumor or immune cells.
-
Immune Cell Activation: Analyze immune cell populations in the tumor, draining lymph nodes, and spleen using flow cytometry. Look for upregulation of activation markers on dendritic cells (e.g., CD80, CD86), T cells (e.g., CD69, CD25), and natural killer (NK) cells.
Q3: What are the common routes of administration for STING agonists like SA-7?
A3: The most common administration routes in preclinical and clinical studies are:
-
Intratumoral (i.t.) injection: This is frequently used to maximize local concentration in the tumor microenvironment and limit systemic exposure and associated toxicities. Many clinical trials with CDN analogs utilize this route.
-
Systemic administration (intravenous - i.v., or intraperitoneal - i.p.): This route is often used for non-CDN STING agonists which may have more favorable pharmaceutical properties. Systemic delivery is essential for treating metastatic disease but poses a greater risk of systemic toxicity. Novel delivery systems like nanoparticles are being developed to improve systemic delivery and reduce side effects.
Q4: I am observing high toxicity or animal mortality at my current SA-7 dose. What should I do?
A4: High toxicity is a known challenge with STING agonists, often due to an excessive inflammatory response (cytokine storm). To mitigate this:
-
Reduce the Dose: This is the most straightforward solution. Perform a dose de-escalation study to find a better-tolerated dose.
-
Change the Dosing Schedule: Instead of a single high dose, consider a fractionated dosing schedule (e.g., multiple smaller doses over several days).
-
Change the Administration Route: If using systemic administration, switching to intratumoral injection can significantly reduce systemic toxicity.
-
Use a Delivery Vehicle: Encapsulating SA-7 in a nanoparticle or liposomal formulation can improve its pharmacokinetic profile and reduce off-target effects.
Q5: My in vivo results with SA-7 are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors:
-
Agonist Stability: Ensure that your SA-7 formulation is stable and prepared freshly for each experiment. Minimize freeze-thaw cycles.
-
Dosing Accuracy: Ensure precise and consistent administration of the intended dose, especially for intratumoral injections where leakage can occur.
-
Tumor Heterogeneity: The immune composition of tumors can vary between animals, leading to different responses. Ensure tumors are of a consistent size at the start of treatment.
-
Mouse Model Variability: Different mouse strains can have varying sensitivities to STING agonists.
-
Experimental Technique: Inconsistent injection technique or animal handling can introduce variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Anti-Tumor Efficacy | 1. Insufficient Dose: The concentration of SA-7 at the tumor site is too low to activate the STING pathway effectively. | - Perform a dose-escalation study to test higher concentrations. - Consider switching from systemic to intratumoral administration for higher local concentration. |
| 2. Poor Agonist Delivery: SA-7, especially if it is a charged cyclic dinucleotide, may have poor cell membrane permeability. | - Use a delivery vehicle such as nanoparticles, liposomes, or antibody-drug conjugates to enhance cellular uptake. | |
| 3. Rapid Agonist Degradation: The agonist may have a short half-life in vivo. | - Prepare fresh solutions for each experiment. - Consider formulations that protect the agonist from degradation, such as encapsulation. | |
| 4. Tumor Microenvironment is "Cold": The tumor lacks sufficient immune cell infiltration for the STING agonist to be effective. | - Combine SA-7 with other therapies like radiation or checkpoint inhibitors (e.g., anti-PD-1) to increase immune cell infiltration and create a more immunologically "hot" tumor. | |
| High Systemic Toxicity | 1. Excessive Cytokine Release: High systemic concentrations of SA-7 can lead to a systemic inflammatory response. | - Lower the dose of SA-7. - Switch from systemic to intratumoral administration. - Use a targeted delivery system to concentrate the agonist in the tumor. |
| 2. Off-Target Activation: Systemic administration activates STING in healthy tissues. | - Encapsulate SA-7 in a delivery system that preferentially accumulates in tumors. | |
| Lack of Response in Non-Injected (Distal) Tumors | 1. Insufficient Systemic Immune Activation: The dose may be high enough to affect the injected tumor but not to generate a robust, systemic anti-tumor T-cell response. | - Increase the dose of SA-7, if tolerated. - Combine SA-7 with an immune checkpoint inhibitor to enhance the systemic T-cell response. |
| 2. Immune Suppressive Factors: The tumor microenvironment may have strong immunosuppressive mechanisms that prevent the systemic response. | - Investigate and consider targeting other immunosuppressive pathways, such as IDO or COX2. |
Quantitative Data Summary
The optimal dose for a STING agonist is highly dependent on the specific molecule, formulation, tumor model, and administration route. The following tables provide representative data from various preclinical studies to serve as a starting point for SA-7 optimization.
Table 1: Examples of In Vivo Dosing for Various STING Agonists
| STING Agonist | Mouse Model | Tumor Type | Administration Route | Dose | Outcome | Reference |
| SR-717 | C57BL/6 | - | Intraperitoneal (i.p.) | 30 mg/kg | Prolonged survival | |
| M335 | - | MC38, CT26, B16-F10 | Intraperitoneal (i.p.) | 20 mg/kg | Tumor growth inhibition | |
| STING ADC | C57BL/6J | B16-EGFR | Intraperitoneal (i.p.) | 200 µ g/dose (3 doses) | Suppressed tumor growth | |
| E7766 | Human Patients | Advanced Solid Tumors | Intratumoral (i.t.) | 75 - 1000 µg | Stable disease in 33% of patients | |
| Nano ZSA-51D | C57BL/6 | MC-38 | Intravenous (i.v.) | 1 mg/kg (5 doses) | Superior anti-cancer effects compared to free drug | |
| SNX281 | - | CT26 | Intravenous (i.v.) | 45 mg/kg (single dose) | Tumor regression |
Table 2: In Vitro Potency of Various STING Agonists
| STING Agonist | Assay System | Potency Metric (EC50/IC50) | Value | Reference |
| SR-717 | IFN-β Induction (THP-1) | EC80 | 3.6 µM | |
| SR-717 | STING Binding Competition | IC50 | 7.8 µM | |
| KAS-08 | THP-1 ISG Reporter | EC50 | 0.18 µM | |
| D-SAM (cGAMP + PC7A) | THP1-Lucia ISG | EC50 | 896 nM | |
| Free cGAMP | THP1-Lucia ISG | EC50 | 12 µM | |
| ZSA-51D | STING Binding | EC50 | 1.3 nM | |
| Nano ZSA-51D | STING Activation (THP1-Blue) | EC50 | 0.44 nM |
Key Experimental Protocols
Protocol 1: In Vivo Dose-Response and Efficacy Study
-
Animal Model: Select a relevant syngeneic tumor model (e.g., MC38 colorectal, B16-F10 melanoma, or CT26 colon carcinoma in C57BL/6 or BALB/c mice).
-
Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells into the flank of 6-8 week old mice.
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: SA-7 Dose 1 (e.g., 1 mg/kg)
-
Group 3: SA-7 Dose 2 (e.g., 5 mg/kg)
-
Group 4: SA-7 Dose 3 (e.g., 25 mg/kg)
-
Group 5: Positive control (e.g., another known STING agonist or checkpoint inhibitor)
-
-
Drug Administration: Administer SA-7 and controls via the chosen route (e.g., intratumoral injection in a volume of 50 µL or intravenous injection). Administer on a defined schedule (e.g., on days 10, 13, and 16 post-implantation).
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor Volume = (Length x Width²)/2.
-
Monitor animal body weight and clinical signs of toxicity (e.g., ruffled fur, lethargy) daily.
-
Establish humane endpoints (e.g., tumor volume > 2000 mm³ or >20% body weight loss).
-
-
Endpoint Analysis:
-
At the end of the study, or at a defined timepoint (e.g., 24 hours after the first dose), collect tumors, spleens, and blood for pharmacodynamic analysis (cytokine levels, immune cell infiltration via flow cytometry/IHC).
-
Plot tumor growth curves and survival curves (Kaplan-Meier) for each group.
-
Protocol 2: Assessment of Systemic Cytokine Release
-
Animal Treatment: Treat tumor-bearing or naive mice with a single dose of SA-7 at different concentrations or with vehicle control.
-
Blood Collection: Collect blood samples via submandibular or retro-orbital bleed at various time points post-injection (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Processing: Allow blood to clot and centrifuge to collect serum, or collect in EDTA tubes and centrifuge for plasma. Store samples at -80°C.
-
Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the concentration of key STING-associated cytokines such as IFN-β, IFN-α, TNF-α, IL-6, and CXCL10 (IP-10).
-
Data Analysis: Plot cytokine concentration versus time for each treatment group to assess the magnitude and duration of the systemic inflammatory response.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-7 off-target effects in mouse models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of STING Agonist-7 in mouse models. The information is compiled from studies on various non-nucleotide STING agonists, as specific in vivo off-target effect data for this compound (MCE, HY-143896) is not extensively available in published literature. This compound is a non-nucleotide agonist that selectively binds to mouse STING but not human STING[1][2][3][4][5].
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with systemic administration of STING agonists in mice?
A1: Systemic administration of STING agonists can lead to a range of off-target effects, primarily driven by systemic immune activation. The most commonly reported issues include:
-
Systemic Inflammation and Cytokine Storm: Rapid release of pro-inflammatory cytokines into circulation can lead to a systemic inflammatory response, sometimes referred to as a cytokine storm. This is characterized by a significant elevation of cytokines such as TNF-α, IL-6, and Type I IFNs (IFN-α, IFN-β).
-
Local Inflammatory Responses: Even with localized administration (e.g., subcutaneous), STING agonists can induce robust local inflammation, including skin lesions, erythema, and induration.
-
Immunosuppression: Paradoxically, prolonged or systemic STING activation can also lead to immunosuppressive effects. One identified mechanism is the expansion of IL-35-producing regulatory B cells (Bregs), which can dampen the anti-tumor activity of Natural Killer (NK) cells.
-
General Morbidity: In some cases, high doses or systemic exposure can lead to general signs of morbidity in mice, such as weight loss, lethargy, and ruffled fur, although some novel non-nucleotide agonists are reported to be well-tolerated.
Q2: Can this compound cause toxicity in my mouse model?
A2: While some non-nucleotide STING agonists have been shown to be well-tolerated in mice with no overt morbidity, the potential for toxicity exists and is often dose-dependent. The primary toxicity concern is the induction of a severe systemic inflammatory response or cytokine release syndrome. Since this compound is mouse-specific, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.
Q3: Does the route of administration affect the off-target profile of this compound?
A3: Absolutely. The route of administration is a critical factor in the safety profile of STING agonists.
-
Intratumoral (i.t.) administration is generally associated with a better safety profile as it confines the initial high concentration of the agonist to the tumor microenvironment, leading to localized immune activation. This can still result in systemic immune effects but often mitigates the acute systemic toxicity seen with intravenous administration.
-
Systemic administration (e.g., intravenous, intraperitoneal) is more likely to cause widespread immune activation and increases the risk of a systemic cytokine storm and other off-target effects.
Q4: I am observing tumor resistance or even enhanced growth after treatment with a STING agonist. Is this possible?
A4: While counterintuitive, there are preclinical reports suggesting that STING pathway activation can, in some contexts, promote tumor growth or resistance. This has been linked to the activation of pro-survival signaling pathways like STAT1 and NF-κB in cancer cells. Additionally, the induction of immunosuppressive cell types, such as IL-35+ Bregs, can counteract the anti-tumor immune response.
Troubleshooting Guides
Issue 1: Excessive Systemic Inflammation and Morbidity in Treated Mice
Symptoms:
-
Rapid weight loss (>15% of body weight)
-
Lethargy, hunched posture, ruffled fur
-
Signs of cytokine release syndrome (e.g., labored breathing)
Possible Causes:
-
The dose of this compound is too high.
-
The route of administration (e.g., systemic) is leading to excessive systemic exposure.
-
The mouse strain is particularly sensitive to inflammatory stimuli.
-
The tumor model itself contributes to a high baseline inflammatory state.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound in subsequent cohorts to identify a better-tolerated dose.
-
Change Administration Route: If using systemic administration, consider switching to intratumoral injection to localize the effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound and key cytokines in the plasma at various time points after administration.
-
Supportive Care: Provide supportive care to affected animals as per institutional guidelines, which may include supplemental hydration or nutrition.
Issue 2: Lack of Anti-Tumor Efficacy or Tumor Progression
Symptoms:
-
No significant difference in tumor growth between treated and vehicle control groups.
-
Accelerated tumor growth in the treated group compared to controls.
Possible Causes:
-
Sub-optimal Dosing: The dose may be too low to induce a potent anti-tumor immune response.
-
Immunosuppressive Off-Target Effects: The agonist may be inducing immunosuppressive pathways that negate its anti-tumor effects (e.g., expansion of Bregs).
-
Tumor-Intrinsic Resistance: The tumor cells may have defects in the STING signaling pathway or may respond to STING activation by upregulating pro-survival or immune-inhibitory pathways.
-
Poor Bioavailability: this compound is noted to have poor cell membrane permeability, which could limit its efficacy if not delivered effectively to the cytosol of target cells.
Troubleshooting Steps:
-
Dose Optimization: Perform a dose-response study to find the optimal therapeutic window.
-
Immunophenotyping: Analyze the immune cell populations within the tumor and spleen using flow cytometry. Look for an increase in cytotoxic T cells (CD8+) as well as potential increases in immunosuppressive populations like regulatory T cells (Tregs) or Bregs.
-
Combination Therapy: Consider combining this compound with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1), which has shown synergistic effects with other STING agonists.
-
Investigate Delivery: If using a direct injection, ensure proper technique. For systemic delivery, consider formulating the agonist in a delivery vehicle (e.g., nanoparticles) to improve cellular uptake.
Quantitative Data Summary
The following tables summarize the types of quantitative data that should be collected to assess the on-target and off-target effects of this compound, based on studies with similar compounds.
Table 1: Systemic Cytokine Profile After STING Agonist Administration
| Cytokine | Expected Change (vs. Vehicle) | Time Point for Peak Levels | Reference |
| IFN-β | Significant Increase | 2-6 hours | |
| TNF-α | Significant Increase | 2-6 hours | |
| IL-6 | Significant Increase | 2-6 hours | |
| IFN-α | Significant Increase | 4-8 hours |
Table 2: Changes in Immune Cell Populations in Tumor and Spleen
| Cell Population | Expected Change (vs. Vehicle) | Location | Reference |
| CD8+ T cells | Increase | Tumor | |
| NK cells | Activation/Proliferation | Tumor, Spleen | |
| Regulatory B cells (IL-35+) | Potential Increase | Spleen | |
| Dendritic Cells (CD86+, MHCII+) | Maturation/Increase | Tumor, Draining Lymph Node |
Experimental Protocols
Protocol 1: Assessment of Systemic Cytokine Release
-
Animal Dosing: Administer this compound or vehicle control to mice via the desired route.
-
Sample Collection: Collect blood via cardiac puncture or tail vein bleed at baseline and at multiple time points post-administration (e.g., 2, 4, 6, 24 hours).
-
Plasma Separation: Process blood to isolate plasma.
-
Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the concentrations of key cytokines (IFN-β, TNF-α, IL-6, IFN-α, IL-10).
-
Data Analysis: Compare cytokine levels between the treated and vehicle groups at each time point.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating and Splenic Immune Cells
-
Tissue Harvest: At a pre-determined endpoint, euthanize mice and harvest tumors and spleens.
-
Single-Cell Suspension: Mechanically and/or enzymatically digest the tissues to create single-cell suspensions.
-
Cell Staining: Stain the cells with a panel of fluorescently-labeled antibodies against surface and intracellular markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, CD19, FoxP3, IL-35).
-
Flow Cytometry Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific cell populations to determine their frequency and activation status (e.g., percentage of CD8+ T cells within the CD45+ infiltrate).
Visualizations
Caption: STING signaling can lead to both desired anti-tumor immunity and potential off-target effects.
Caption: Workflow for assessing off-target effects of this compound in a mouse tumor model.
References
Technical Support Center: STING Agonist In Vivo Efficacy
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering a lack of in vivo efficacy with STING (Stimulator of Interferon Genes) agonists. The information is presented in a question-and-answer format to directly address common experimental issues.
Section 1: Frequently Asked Questions (FAQs) - Common Reasons for Lack of Efficacy
This section addresses the fundamental reasons why a STING agonist may fail to produce the desired therapeutic effect in an in vivo setting, despite promising preclinical data.
Q1: Why is my cyclic dinucleotide (CDN) STING agonist showing poor efficacy in vivo, especially when administered systemically?
A: Cyclic dinucleotide (CDN) STING agonists, including the natural ligand 2'3'-cGAMP and its analogs, face significant challenges for in vivo application.[1] Their physicochemical properties—being negatively charged and hydrophilic—result in poor cell membrane permeability, preventing them from efficiently reaching the cytosolic STING protein.[2][3] Furthermore, they are prone to rapid enzymatic degradation in the bloodstream by enzymes like ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) and have poor pharmacokinetic profiles, leading to rapid clearance from injection sites.[1][4] These limitations often necessitate intratumoral administration, as systemic delivery may not achieve sufficient concentration at the tumor site.
Q2: Can the tumor model itself be the cause of the STING agonist's failure?
A: Yes, the characteristics of the tumor and its microenvironment (TME) are critical for STING agonist efficacy. Key factors include:
-
STING Pathway Silencing: Some tumor cells epigenetically silence the expression of STING or cGAS through mechanisms like DNA methylation. If the target tumor cells do not express STING, the agonist cannot function. This silencing can impair responses to STING agonist therapy.
-
"Cold" Tumor Microenvironment: The efficacy of STING agonists often depends on transforming an immunologically "cold" (lacking T-cell infiltration) TME into a "hot," T-cell-inflamed phenotype. If the tumor is an "immune desert" to begin with, the agonist may fail to initiate a robust anti-tumor immune response.
-
Immunosuppressive TME: The presence of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), can counteract the pro-inflammatory signals generated by the STING agonist.
-
Chronic STING Activation: In some cases, sustained activation of the STING pathway within tumor cells can lead to chronic inflammation and an immunosuppressive TME, which helps the tumor escape immune detection.
Q3: My STING agonist works in murine models but shows no activity on human cells. What could be the reason?
A: This issue is often due to species specificity. STING proteins differ between species, and an agonist that binds effectively to murine STING (mSTING) may not bind to human STING (hSTING). A well-known example is the non-nucleotide agonist DMXAA, which showed potent anti-tumor effects in mice but failed in human clinical trials because it does not activate human STING. Additionally, human STING is polymorphic, with several common variants (e.g., R232, H232, HAQ). An agonist may show differential activity across these variants, potentially explaining a lack of response in certain human cell lines or patient populations.
Q4: Is it possible that the dosing regimen is incorrect?
A: Yes, the dosing, scheduling, and pharmacodynamics are critical. The STING pathway requires a delicate balance; excessive or prolonged activation can lead to toxicity or an immunosuppressive feedback loop. Some research suggests that a "hit and run" mechanism, where the agonist provides a rapid and potent but transient activation of the pathway, is optimal for generating a systemic T-cell response while minimizing toxicity. The pharmacodynamic effects of some STING agonists have been observed to be not dose-dependent, which makes it challenging to adjust the dose to achieve the desired therapeutic window.
Section 2: Troubleshooting Guide
This guide provides actionable steps if your STING agonist-7 experiment is not yielding the expected in vivo results.
Problem: My STING agonist is potent in vitro but shows no tumor regression in our syngeneic mouse model.
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Inefficient Drug Delivery / Poor Pharmacokinetics | A. Confirm Administration: For intratumoral (i.t.) injections, use imaging (e.g., with a dye) to confirm the injection is localized within the tumor and not leaking. B. Analyze Drug Stability and Exposure: Measure the concentration of your agonist in plasma and tumor tissue at various time points post-injection. Natural CDNs can be cleared in as little as 10-20 minutes. C. Consider a Delivery Vehicle: If using a "naked" agonist, especially a CDN, its poor permeability is a likely culprit. Explore formulating the agonist with a delivery system like lipid nanoparticles (LNPs), polymers, or hydrogels to improve cellular uptake and tumor retention. |
| 2. Unresponsive Tumor Model / Host Factors | A. Verify STING Expression: Check for STING and cGAS expression in your tumor cell line in vitro (via qPCR, Western Blot) and in tumor tissue ex vivo. If expression is low or absent, consider a different model or combination therapy. B. Profile the Tumor Microenvironment (TME): Before treatment, analyze the baseline TME for the presence of CD8+ T cells and immunosuppressive cells (e.g., Tregs, MDSCs) via flow cytometry or IHC. A "cold" tumor may require a combination approach. C. Test Combination Therapy: If STING expression is silenced, combining the agonist with a DNA demethylating agent may restore its function. For "cold" tumors, combination with immune checkpoint inhibitors (e.g., anti-PD-1) can be synergistic. |
| 3. Suboptimal Pharmacodynamics / Dosing | A. Conduct a Dose-Response and Time-Course Study: Administer a range of doses and measure key pharmacodynamic (PD) biomarkers at early time points (e.g., 2-24 hours post-injection). B. Measure Target Engagement: The primary downstream effect of STING activation is Type I Interferon production. Measure IFN-β or IFN-inducible chemokines like CXCL10 in plasma and/or the tumor to confirm the agonist is hitting its target in vivo. C. Evaluate Dosing Schedule: A single high dose may not be as effective as multiple lower doses. Test different schedules (e.g., every 3 days vs. weekly) to find the optimal balance between efficacy and toxicity. |
| 4. Species Specificity | A. Confirm Activity on Mouse STING: If you have only tested your agonist on human cells in vitro, confirm its potency on mouse STING alleles. The compound may be specific to the human protein. |
Section 3: Data Tables
Table 1: In Vivo Efficacy of Selected STING Agonists in Murine Models
| STING Agonist | Mouse Model | Tumor Type | Administration | Key Efficacy Result | Reference(s) |
| ADU-S100 | C57BL/6 | MC38 Colon Adenocarcinoma | Intratumoral (i.t.) | 75% of mice were tumor-free when treated with 25 µg. | |
| diABZI | C57BL/6J | EV-A71 Infection Model | Intraperitoneal (i.p.) | Increased survival rate and alleviated clinical symptoms. | |
| E7766 | C57BL/6 | Orthotopic Bladder Cancer (BCG-resistant) | Intravesical | Efficacious in inducing immunologic memory and antitumor activity. | |
| SNX281 | BALB/c | CT26 Colon Carcinoma | Intravenous (i.v.) | A single i.v. dose produced complete tumor regression. | |
| αEGFR-ADC-STING Agonist | C57BL/6 | B16F10-EGFR Melanoma | Intraperitoneal (i.p.) | Controlled tumor growth and led to 60% tumor-free survival. |
Table 2: Cellular Potency of STING Agonist E7766 Across Human STING Genotypes
| STING Genotype | EC50 for IFNβ Induction (µmol/L) |
| WT (R232) | 0.15 |
| HAQ | 0.79 |
| H232 | 0.20 |
| Q293 | 0.31 |
| A230 | 0.18 |
| I200 | 0.28 |
| M255 | 0.22 |
| Data sourced from a study on E7766, demonstrating its pan-genotypic activity. |
Section 4: Key Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture: Culture murine tumor cells (e.g., MC38 colon adenocarcinoma or B16F10 melanoma) in appropriate media. Ensure cells are free of mycoplasma contamination.
-
Animal Model: Use 6-8 week old immunocompetent mice with a genetic background compatible with the tumor cell line (e.g., C57BL/6 mice for MC38 and B16F10).
-
Tumor Inoculation: Subcutaneously inject 0.5–1.0 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Monitoring: Begin measuring tumors with digital calipers once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound, Combination Therapy).
-
Drug Administration: Administer the STING agonist and control vehicle according to the planned route (e.g., intratumorally) and schedule (e.g., three times, every three days).
-
Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume 2-3 times per week until the endpoint is reached.
-
Survival: Monitor animal survival. The endpoint is typically defined by tumor volume reaching a predetermined size (e.g., 2000 mm³) or signs of morbidity.
-
Body Weight: Monitor body weight as an indicator of treatment toxicity.
-
-
Tumor Re-challenge (Optional): Mice that achieve a complete response (tumor-free) can be re-challenged with the same tumor cells on the contralateral flank to assess for the development of long-term immunological memory.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Study Design: Use tumor-bearing mice randomized into treatment and vehicle groups.
-
Sample Collection: At predetermined time points after a single dose of the STING agonist (e.g., 2, 6, 12, 24 hours), collect blood via cardiac puncture or tail vein bleed for plasma separation. Euthanize mice and excise tumors.
-
Plasma Analysis:
-
Use ELISA or multiplex bead array (e.g., Luminex) to quantify levels of key cytokines and chemokines, such as IFN-β, IFN-α, TNF-α, IL-6, and CXCL10 (IP-10).
-
-
Tumor Analysis:
-
Gene Expression: Snap-freeze a portion of the tumor in liquid nitrogen. Extract RNA and perform RT-qPCR to measure the expression of STING pathway-related genes (Ifnb1, Cxcl10, Irf7, etc.).
-
Immunophenotyping: Dissociate the remaining tumor into a single-cell suspension. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1) and analyze by flow cytometry to quantify changes in immune cell infiltration.
-
Section 5: Diagrams and Workflows
Caption: The canonical cGAS-STING signaling pathway.
Caption: Troubleshooting logic for lack of STING agonist efficacy.
Caption: Workflow for a typical in vivo efficacy study.
References
- 1. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
STING agonist-7 solubility and stability issues
Welcome to the Technical Support Center for STING Agonist-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a non-nucleotide small molecule that acts as an agonist for the STING (Stimulator of Interferon Genes) pathway. It is known to selectively bind to and activate murine STING, but not human STING.[1] A key challenge with this compound is its poor cell membrane permeability.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A solubility of up to 62.5 mg/mL (185.85 mM) in DMSO has been reported, though this may require sonication to achieve.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What can I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in a high concentration of an organic solvent and then diluted into an aqueous medium.[2] To mitigate this, you can try the following:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.
-
Use a co-solvent system: In some cases, a mixture of solvents can maintain solubility better than a single solvent.
-
Gentle warming and mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes help.
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is acceptable. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the general stability concerns for non-nucleotide STING agonists like this compound?
A5: While specific stability data for this compound is limited, non-nucleotide STING agonists can be susceptible to degradation under certain conditions. Factors that can affect stability include pH, temperature, and exposure to light. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to understand the degradation profile of the compound.
Quantitative Data
The following table summarizes the known physicochemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 336.30 g/mol | |
| Molecular Formula | C₁₇H₁₂N₄O₄ | |
| Solubility in DMSO | 62.5 mg/mL (185.85 mM) (with sonication) | |
| XLogP3-AA | 1.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 |
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Difficulty Dissolving this compound in DMSO
-
Potential Cause: The compound may not have fully dissolved, or the DMSO may contain water.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO.
-
Vortex Vigorously: After adding the DMSO, vortex the vial for 1-2 minutes.
-
Sonicate: If the compound is not fully dissolved after vortexing, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle Heating: If sonication is not sufficient, gentle warming of the solution to 37°C may aid dissolution. Always check for any signs of degradation after heating.
-
Issue 2: Inconsistent or No STING Activation in Cellular Assays
-
Potential Cause: This could be due to several factors including poor compound solubility in the final assay medium, compound degradation, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Compound is in Solution: Visually inspect your final assay medium for any signs of precipitation after adding the this compound stock solution. If precipitation is observed, refer to the FAQ on preventing "crashing out".
-
Prepare Fresh Solutions: Due to potential stability issues, it is recommended to prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture is not cytotoxic, typically below 1%.
-
Verify Cell Line Responsiveness: this compound is specific to murine STING. Ensure you are using a cell line with a functional murine STING pathway.
-
Control for Compound Stability: If you suspect degradation, consider performing a time-course experiment to see if the activity of your prepared solution decreases over the duration of your assay.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, chemically-resistant vial (e.g., glass or polypropylene)
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculate Mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration and volume (e.g., for a 10 mM stock solution in 1 mL, weigh out 3.363 mg).
-
Weigh Compound: Accurately weigh the solid this compound into a sterile vial.
-
Add Solvent: Add the appropriate volume of 100% anhydrous DMSO.
-
Dissolve:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Storage: Store the stock solution in small aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Assessing Aqueous Solubility (Shake-Flask Method)
This protocol provides a general framework for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC-grade solvent for analysis (e.g., acetonitrile, methanol)
-
Calibrated analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container.
-
Equilibration: Place the container in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours). It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant and dilute it with an appropriate HPLC-grade solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Visualizations
References
Technical Support Center: STING Agonist-7 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving STING Agonist-7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway. Upon introduction into a cell, it binds directly to the STING protein, which is primarily located on the endoplasmic reticulum membrane.[1][2][3] This binding induces a conformational change in STING, leading to its dimerization and subsequent trafficking from the ER to the Golgi apparatus.[4][5] This activation cascade recruits and phosphorylates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.
Q2: What are the expected downstream effects of this compound stimulation?
The primary downstream effect is the robust production of type I interferons and pro-inflammatory cytokines like CXCL10. This leads to the activation of dendritic cells, enhanced antigen presentation, and priming of cytotoxic T lymphocytes, ultimately fostering a potent anti-tumor immune response. In some contexts, STING activation can also induce autophagy and programmed cell death.
Q3: Why am I observing high levels of cell death in my cultures after treatment with this compound?
Excessive STING activation can lead to a "cytokine storm," a massive release of pro-inflammatory cytokines that can induce apoptosis and pyroptosis. This is often dose-dependent. It is crucial to perform a dose-response curve to find the optimal concentration of this compound that provides robust pathway activation without causing excessive cytotoxicity.
Q4: Can this compound be used in vivo? What are the challenges?
Yes, STING agonists are used in in vivo models, often administered via intratumoral injection. However, systemic administration presents significant challenges. Natural cyclic dinucleotide STING agonists are often hydrophilic, negatively charged, and susceptible to enzymatic degradation, leading to poor pharmacokinetic properties and a short half-life. While synthetic agonists like this compound may be engineered for better stability, off-target effects and systemic cytokine release are still major concerns.
Troubleshooting Guide for Inconsistent In Vitro Results
Issue 1: No or Low STING Pathway Activation
| Possible Cause | Troubleshooting Steps |
| Low STING Expression in Cell Line | Verify STING protein expression levels in your cell line via Western blot. Some cell lines have inherently low or no STING expression. Consider using a cell line known for a functional STING pathway, such as THP-1 monocytes or certain fibroblast lines. |
| Degraded this compound | Ensure proper storage of the agonist according to the manufacturer's instructions to prevent degradation. Prepare fresh dilutions from a validated stock solution for each experiment. The stability of the agonist in solution can be a factor. |
| Incorrect Agonist Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range can be from 0.1 µM to 50 µM. |
| Suboptimal Assay Timeline | The kinetics of STING activation vary for different readouts. Phosphorylation of TBK1 and IRF3 can be detected as early as 1-3 hours, while cytokine production may require longer incubations of 8-24 hours. Optimize your stimulation time accordingly. |
| Cell Health and Passage Number | Use cells that are healthy and in the exponential growth phase. High passage numbers can lead to genetic drift and altered phenotypes, affecting responsiveness. Ensure cell viability before and after the experiment. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution in multi-well plates is a common source of variability. Ensure a homogenous cell suspension and use proper seeding techniques to achieve consistent cell numbers per well. |
| Pipetting Inaccuracies | Small errors in pipetting volumes of cells, agonist, or reagents can lead to significant variations. Use calibrated pipettes and consider using master mixes for adding reagents to multiple wells. |
| Edge Effects in Plates | Wells on the outer edges of 96-well plates are prone to evaporation, which can alter concentrations. Avoid using the outer wells for critical experimental samples; instead, fill them with sterile media or PBS. |
| Fluctuations in Assay Conditions | Minor variations in incubation time, temperature, or CO2 levels can impact results. Maintain strict consistency in all assay parameters between experiments. |
| Data Normalization | Inconsistent data normalization and curve-fitting methods can lead to different calculated EC50 or IC50 values. Use a standardized data analysis pipeline for all experiments. |
Signaling Pathways and Workflows
Caption: The STING signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro STING activation assays.
Quantitative Data Summary
The efficacy of STING agonists can vary significantly depending on the cell line, agonist concentration, and specific readout being measured. The tables below provide representative data for potent synthetic STING agonists, which can serve as a benchmark for experiments with this compound.
Table 1: Representative In Vitro EC50 Values for Synthetic STING Agonists
| Cell Line | Assay Type | Readout | EC50 Value (µM) |
| THP1-Dual™ KI-hSTING | Reporter Assay | IRF-Luciferase | 0.5 - 5.0 |
| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 |
| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |
Note: EC50 values are highly dependent on the specific agonist and experimental conditions. These values should be used as a general guide.
Table 2: Representative In Vivo Anti-Tumor Efficacy of STING Agonists
| Tumor Model | Mouse Strain | Treatment Regimen (Intratumoral) | Tumor Growth Inhibition (%) |
| B16-F10 Melanoma | C57BL/6 | 50 µg, on days 7, 10, 13 | ~60% |
| CT26 Colon Carcinoma | BALB/c | 50 µg, on days 8, 11, 14 | ~75% |
| 4T1 Breast Cancer | BALB/c | 25 µg, twice weekly | ~50% |
Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%. Efficacy is dependent on the tumor model, dosing schedule, and agonist formulation.
Detailed Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
-
Materials:
-
THP1-Dual™ KI-hSTING cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Protocol 2: Western Blot for Phosphorylated IRF3
This protocol details the detection of phosphorylated IRF3 (a direct marker of STING pathway activation) via Western blot.
-
Materials:
-
Cells treated with this compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-p-IRF3, anti-total IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membrane
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Lysis: After treating cells with this compound for 1-3 hours, wash with cold PBS and lyse on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a validated primary antibody specific for the phosphorylated form of IRF3 (e.g., at Ser366) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and develop the blot using a chemiluminescent substrate.
-
Analysis: Image the blot. Re-probe the membrane for total IRF3 and a loading control (e.g., β-actin) to confirm equal protein loading and to assess changes in total protein levels.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Toxicity of STING Agonists in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with STING agonists in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of toxicity observed with STING agonist administration in preclinical models?
Q2: How can I differentiate between a therapeutic immune response and a toxic inflammatory response?
A2: A therapeutic immune response is typically localized to the tumor microenvironment, characterized by the infiltration of activated CD8+ T cells and natural killer (NK) cells, and a controlled, transient release of cytokines that promote anti-tumor immunity. In contrast, a toxic inflammatory response is often systemic, with a widespread and sustained elevation of pro-inflammatory cytokines in the circulation. This can lead to the clinical signs of toxicity mentioned above and potential organ damage. Monitoring the cytokine profile in both the tumor and peripheral blood can help distinguish between these two responses. A favorable response would show high local cytokine concentrations with limited systemic spillover.
Q3: What is the underlying mechanism of STING agonist-induced toxicity?
A3: The toxicity of STING agonists is primarily driven by the overactivation of the STING signaling pathway in immune cells. This leads to the excessive production of type I interferons and other pro-inflammatory cytokines and chemokines. This systemic inflammation can result in cytokine release syndrome (CRS), characterized by fever, chills, and in severe cases, life-threatening organ dysfunction. Additionally, continuous stimulation of the STING pathway can lead to the activation-induced cell death of T lymphocytes, which can impair the adaptive immune response against the tumor.
Q4: Are there ways to mitigate the toxicity of STING agonists without compromising their anti-tumor efficacy?
A4: Yes, several strategies are being explored to mitigate STING agonist toxicity. These include:
-
Intratumoral administration: Delivering the STING agonist directly into the tumor can localize the immune response and limit systemic exposure and associated side effects.
-
Novel delivery systems: Encapsulating STING agonists in biomaterials or nanoparticles can provide a sustained, localized release, reducing the peak systemic concentration and minimizing toxicity.
-
Combination therapies: Co-administering STING agonists with agents that can dampen the systemic inflammatory response, such as dexamethasone or anti-IL-6R antibodies, has shown promise in preclinical models.
-
Dose optimization: Careful dose-finding studies are crucial to identify a therapeutic window that maximizes anti-tumor activity while minimizing toxicity.
Q5: How do different STING agonists compare in terms of their toxicity profiles?
A5: The toxicity profile can vary between different classes of STING agonists (e.g., cyclic dinucleotides vs. non-cyclic dinucleotides) and even between agonists within the same class. Factors such as binding affinity, activation kinetics, and pharmacokinetic properties can all influence the level of systemic cytokine induction and overall toxicity. For instance, some newer generation STING agonists are designed for improved stability and targeted delivery to reduce off-tumor effects. Direct comparisons should be made cautiously and are best evaluated in head-to-head preclinical studies under identical conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High mortality or severe weight loss in treated animals | Excessive systemic toxicity due to high dose of STING agonist. | Perform a dose-titration study to determine the maximum tolerated dose (MTD). Consider alternative routes of administration, such as intratumoral injection, to limit systemic exposure. |
| No anti-tumor effect observed | Insufficient STING activation in the tumor microenvironment. | Confirm the expression of STING in your tumor model. Increase the dose of the STING agonist if no toxicity is observed. Consider combination therapy with checkpoint inhibitors to enhance the anti-tumor response. |
| High levels of systemic pro-inflammatory cytokines without tumor regression | Widespread, non-specific immune activation. | Switch to intratumoral administration to focus the immune response on the tumor. Evaluate the use of delivery systems for sustained local release. |
| Variable anti-tumor response between animals | Inconsistent delivery of the STING agonist. | For intratumoral injections, ensure consistent needle placement and injection volume. For systemic administration, confirm the stability and formulation of the agonist. |
| Loss of T-cell infiltration in the tumor after initial response | Activation-induced cell death of T-cells due to chronic STING stimulation. | Optimize the dosing schedule to allow for periods of rest and recovery of the T-cell population. Consider a lower, more frequent dosing regimen instead of a high single dose. |
Quantitative Data on STING Agonist Toxicity in Preclinical Models
Table 1: Systemic Cytokine Induction by STING Agonists in Mice
| STING Agonist | Mouse Strain | Dose and Route | Time Point | Key Cytokine Changes (vs. Control) | Reference |
| diABZI | C57BL/6 | 1.5 mg/kg, IV | 3 hours | IFN-β: ~1500 pg/mL | |
| SB 11285 | Not specified | 10 mg/kg, IP | Not specified | No significant systemic inflammatory response reported | |
| ML RR-S2 CDA | C57BL/6 | 50 µg, IT | Not specified | Increased IFN-β, TNF-α, IL-6, MCP-1 in vitro | |
| E7766 | Human Patients | 600-780 µg, IT | 6 hours | Significant increase in IP-10 and IFN-β |
Note: Cytokine levels can vary significantly based on the specific agonist, dose, route of administration, and mouse strain.
Table 2: Anti-Tumor Efficacy and Toxicity of STING Agonists in Syngeneic Mouse Models
| STING Agonist | Tumor Model | Mouse Strain | Dose and Route | Anti-Tumor Efficacy | Observed Toxicity | Reference |
| ALG-031048 | CT26 colon carcinoma | BALB/c | 100 µg, IT (3 doses) | Complete response in 9/10 animals | Not specified | |
| ADU-S100 | B16 melanoma | C57BL/6 | Not specified, IT | Delayed tumor growth | Not specified | |
| SITX-799 | Colon cancer | Not specified | Single dose, IV | Complete tumor regression | Well-tolerated | |
| XMT-2056 | Various (HER2+) | Not specified | Single dose, IV | Tumor regression | Reduced systemic inflammation vs. free agonist |
Experimental Protocols
Protocol 1: Assessment of Cytokine Release Syndrome (CRS) in Mice
-
Animal Model: Use an appropriate mouse strain for your tumor model (e.g., C57BL/6, BALB/c). Humanized mouse models can also be used for more translationally relevant data.
-
STING Agonist Administration: Administer the STING agonist at various doses via the desired route (e.g., intravenous, intraperitoneal, or intratumoral). Include a vehicle control group.
-
Clinical Monitoring: Monitor the mice for clinical signs of CRS, including body weight, body temperature, and general appearance (piloerection, prostration) at regular intervals (e.g., 0, 2, 6, 24, 48 hours post-injection).
-
Blood Sampling: Collect peripheral blood at key time points (e.g., 2, 6, 24 hours) via retro-orbital or submandibular bleeding.
-
Cytokine Analysis: Prepare serum or plasma from the blood samples. Analyze the levels of key pro-inflammatory cytokines (e.g., IFN-α, IFN-β, IL-6, TNF-α, CXCL10, CCL5) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Compare the cytokine levels and clinical scores between the treatment and control groups. A significant increase in systemic cytokines accompanied by clinical signs of illness is indicative of CRS.
Protocol 2: Intratumoral Administration of STING Agonist in a Syngeneic Mouse Model
-
Tumor Cell Implantation: Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Group Randomization: Randomize the mice into treatment and vehicle control groups.
-
Intratumoral Injection: When tumors have reached the desired size, administer the STING agonist or vehicle directly into the tumor using a small gauge needle. Ensure the entire dose is delivered within the tumor mass.
-
Continued Monitoring: Continue to monitor tumor growth and the overall health of the mice (body weight, clinical signs) throughout the study.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, flow cytometry for immune cell infiltration).
Visualizations
References
Technical Support Center: Troubleshooting STING Agonist Experiments in Human Cell Lines
Welcome to the technical support center for researchers working with STING (Stimulator of Interferon Genes) agonists in human cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any response to my STING agonist in my human cell line?
A1: A lack of response to a STING agonist can stem from several factors, ranging from the intrinsic properties of your cell line to the experimental setup. Key reasons include:
-
Low or Absent STING Expression: Many human cancer cell lines exhibit variable, low, or even absent STING protein expression.[1][2][3][4][5] Without the target protein, the agonist will have no effect.
-
Inefficient Agonist Delivery: STING agonists, particularly cyclic dinucleotides (CDNs), are negatively charged and do not readily cross the cell membrane to reach the cytoplasm where STING is located.
-
Defective Downstream Signaling: The signaling pathway downstream of STING may be compromised. This could involve non-functional or mutated key proteins like TBK1 or IRF3.
-
Agonist Degradation: The STING agonist may be degraded by nucleases present in the cell culture serum or within the cell itself.
-
Cellular Resistance Mechanisms: Cancer cells can develop mechanisms to resist STING pathway activation, such as upregulating inhibitory pathways.
Q2: How can I determine if my cell line is suitable for STING agonist experiments?
A2: It is crucial to characterize your cell line before initiating experiments.
-
Verify STING Expression: The first step is to confirm that your cell line expresses STING protein. This can be done by Western blot.
-
Check for a Functional Pathway: Even with STING expression, the downstream signaling components may be absent or non-functional. It's important to use a positive control, such as a cell line known to have a robust STING response (e.g., THP-1), to validate your experimental setup and reagents.
Q3: What are the best methods to deliver STING agonists into human cell lines?
A3: Due to their poor cell permeability, STING agonists often require a delivery vehicle. Common methods include:
-
Transfection Reagents: Commercially available transfection reagents can be used to introduce CDNs into the cytoplasm.
-
Electroporation: This technique can create transient pores in the cell membrane to allow agonist entry.
-
Nanoparticle-based Carriers: Biodegradable mesoporous silica nanoparticles (bMSN), lipid-based nanoparticles, and exosomes have been shown to efficiently deliver STING agonists.
Q4: What are the key readouts to measure STING pathway activation?
A4: Several assays can be used to quantify the activation of the STING pathway:
-
Phosphorylation of Downstream Proteins: Western blotting can be used to detect the phosphorylation of key signaling proteins like STING, TBK1, and IRF3. Phosphorylation is a hallmark of their activation.
-
IFN-β Secretion: An ELISA can measure the amount of secreted IFN-β, a primary cytokine produced upon STING activation, in the cell culture supernatant.
-
Interferon-Stimulated Gene (ISG) Expression: Quantitative RT-PCR (qRT-PCR) can be used to measure the mRNA levels of ISGs, such as IFNB1 and CXCL10.
-
Reporter Assays: A luciferase reporter gene under the control of an IFN-stimulated response element (ISRE) promoter can be used. Pathway activation leads to luciferase expression, which can be quantified.
Troubleshooting Guides
Problem 1: No or Low STING Activation Observed
This is one of the most common issues encountered. The following decision tree and troubleshooting table can help diagnose the underlying cause.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for no or low STING activation.
| Possible Cause | Recommended Solution(s) |
| Low or absent STING expression in the cell line. | Verify STING protein levels by Western blot. If expression is low or absent, consider using a different cell line known to have a robust STING pathway (e.g., THP-1) or transiently transfect your cells with a STING expression vector. |
| Inefficient delivery of the STING agonist into the cytoplasm. | Optimize your delivery method. For transfection reagents, perform a titration to find the optimal reagent-to-agonist ratio. Consider alternative methods like electroporation or specialized nanoparticle delivery systems. |
| Degradation of the STING agonist. | Prepare fresh agonist solutions for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period to reduce nuclease activity. |
| Defective downstream signaling components. | Confirm the expression of key downstream proteins like TBK1 and IRF3 via Western blot. Use a known positive control cell line to ensure that the issue is not with your reagents or protocol. |
| Assay is not sensitive enough or timed incorrectly. | Include appropriate positive controls to validate your assay. Perform a time-course experiment to determine the peak of the response, as the kinetics of STING activation can vary between cell lines. |
Problem 2: High Cell Death or Toxicity Observed
| Possible Cause | Recommended Solution(s) |
| Excessive STING activation. | High concentrations of STING agonists can lead to overstimulation of the inflammatory response and induce apoptosis. Reduce the concentration of the agonist and perform a dose-response curve to find the optimal concentration that induces a response without significant toxicity. |
| Toxicity from the delivery reagent. | Your delivery method (e.g., transfection reagent) may be causing cytotoxicity. Run a control with the delivery reagent alone to assess its toxicity. If it is toxic, try reducing the amount of reagent or switching to a different delivery method. |
| Off-target effects of the agonist. | Ensure the purity and specificity of your STING agonist. If possible, test a different agonist to see if the toxicity is compound-specific. |
Data Presentation
STING and cGAS Expression in Human Cancer Cell Lines
The expression of STING and the upstream DNA sensor cGAS can vary significantly across different human cancer cell lines. The following table summarizes findings from various studies.
| Cell Line | Cancer Type | STING Expression | cGAS Expression | Reference |
| A549 | Lung Carcinoma | Not Detected | - | |
| HCT116 | Colorectal Carcinoma | Lower than normal cells | - | |
| D54 | Glioblastoma | Higher than normal cells | - | |
| HEK293 | Fibroblast | Expressed | - | |
| HeLa | Cervical Cancer | Positive Control | Positive Control | |
| Various Epithelial Cancers (16 of 22 lines) | Various | Expressed | - | |
| Various Epithelial Cancers (13 of 22 lines) | Various | - | Expressed | |
| Various Epithelial Cancers (10 of 22 lines) | Various | Co-expressed | Co-expressed | |
| Melanoma Cell Lines (subset) | Melanoma | Expressed | Expressed | |
| Merkel Cell Carcinoma (88 tumors) | Merkel Cell Carcinoma | Not detected in cancer cells, high in immune/stromal cells | - |
Note: This table is a summary of reported findings and expression levels can vary between different sources and even different passages of the same cell line. It is always recommended to verify expression in your specific cells.
Experimental Protocols
Key Experiment: Western Blot for Phosphorylated IRF3
This protocol outlines the steps to detect the activation of the STING pathway by measuring the phosphorylation of IRF3.
Experimental Workflow
Caption: A typical experimental workflow for Western blot analysis.
Methodology
-
Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with the STING agonist using your chosen delivery method for the desired amount of time (a time-course of 1-4 hours is a good starting point). Include appropriate controls: untreated cells, cells with delivery reagent only, and a positive control cell line.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser366). It is also crucial to probe for total IRF3 and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot to normalize the data.
-
Detection: After incubation with a suitable secondary antibody, visualize the protein bands using a chemiluminescent substrate.
Signaling Pathway Diagram
The cGAS-STING Signaling Pathway
References
- 1. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human Cancer Cells Sense Cytosolic Nucleic Acids Through the RIG-I–MAVS Pathway and cGAS–STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells: A Tissue Microarray Study Evaluating More than 18,000 Tumors from 139 Different Tumor Entities | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to STING Agonists: cGAMP vs. a Novel Small Molecule Agonist
For Researchers, Scientists, and Drug Development Professionals
The activation of the STIMULATOR of INTERFERON GENES (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural danger signals within a cell, STING agonists can trigger a potent anti-tumor immune response. This guide provides a comparative overview of the endogenous STING agonist, cyclic GMP-AMP (cGAMP), and a representative synthetic, non-cyclic dinucleotide (non-CDN) small molecule, "STING agonist-7".
Due to the limited public availability of preclinical data for the specific compound designated as "this compound" (2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid), this guide will utilize data from other well-characterized non-CDN STING agonists as a proxy to facilitate a class-based comparison. This approach allows for a meaningful discussion on the distinct characteristics of these two major classes of STING agonists.
Mechanism of Action: A Tale of Two Agonists
Both cGAMP and synthetic small molecule STING agonists aim to activate the STING protein, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2][3] This, in turn, stimulates the innate immune system, leading to the recruitment and activation of adaptive immune cells, such as T cells, which can then recognize and eliminate tumor cells.[4][5]
Cyclic GMP-AMP (cGAMP): The Endogenous Ligand
cGAMP is the natural ligand for STING, produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. As a cyclic dinucleotide (CDN), its structure is optimized for binding to a specific pocket on the STING protein, inducing a conformational change that initiates downstream signaling.
This compound and other Non-Cyclic Dinucleotide (Non-CDN) Agonists
"this compound" belongs to the class of non-cyclic dinucleotide, small molecule STING agonists. These synthetic compounds are designed to activate STING but possess distinct chemical structures from the endogenous ligand. Their smaller size and different chemical properties can offer advantages in terms of cell permeability and pharmacokinetic profiles. Some non-CDN agonists may bind to the same site as cGAMP, while others may have alternative binding modes.
Data Presentation: Performance in Mouse Models
The following tables summarize representative quantitative data from preclinical studies in mouse models for cGAMP and a representative non-CDN STING agonist.
Table 1: Anti-Tumor Efficacy in Syngeneic Mouse Models
| Agonist Class | Representative Compound(s) | Mouse Model | Dosing Regimen (Intratumoral) | Tumor Growth Inhibition | Complete Tumor Regression | Reference(s) |
| Cyclic Dinucleotide | cGAMP | Colon Adenocarcinoma (CT26) | 20 mg/kg, daily for 20 days | Significant | Not specified | |
| Non-Cyclic Dinucleotide | TTI-10001 | Colon Carcinoma (CT26) | 100 µg, 3 doses every 3 days | Significant | 90% of animals |
Table 2: Induction of Key Cytokines in the Tumor Microenvironment
| Agonist Class | Representative Compound(s) | Mouse Model | Cytokine Measured | Fold Increase vs. Control | Reference(s) |
| Cyclic Dinucleotide | cGAMP | Not specified | IFN-β | Dose-dependent increase | |
| Non-Cyclic Dinucleotide | TTI-10001 | Syngeneic mouse tumor models | IFN-β, TNF-α, IL-6 | Elevated expression |
Table 3: Immune Cell Activation in Mouse Models
| Agonist Class | Representative Compound(s) | Mouse Model | Key Immune Cell Effects | Reference(s) |
| Cyclic Dinucleotide | cGAMP | B16 Melanoma | Increased CD8+ IFN-γ+ T cells | |
| Non-Cyclic Dinucleotide | TTI-10001 | Syngeneic mouse tumor models | Increased phospho-STING and phospho-IRF3 in tumors |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key experiments cited in the comparative analysis.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor activity of STING agonists in an immunocompetent mouse model.
Methodology:
-
Cell Culture and Tumor Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma, B16F10 melanoma) is cultured under standard conditions. A specified number of cells are then implanted subcutaneously into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16F10).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The STING agonist (either cGAMP or a non-CDN agonist) is administered, typically via intratumoral injection, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumor growth curves and survival rates are plotted and analyzed.
Cytokine Quantification in the Tumor Microenvironment
Objective: To measure the induction of pro-inflammatory cytokines within the tumor following STING agonist treatment.
Methodology:
-
Treatment and Sample Collection: Tumor-bearing mice are treated with the STING agonist or vehicle control. At a specified time point after treatment, tumors are excised.
-
Tissue Processing: Tumors are homogenized to extract proteins or RNA.
-
Quantification:
-
ELISA: Protein lysates are analyzed using enzyme-linked immunosorbent assays (ELISAs) specific for cytokines of interest (e.g., IFN-β, TNF-α, IL-6).
-
qPCR: RNA is reverse-transcribed to cDNA, and quantitative polymerase chain reaction (qPCR) is performed to measure the mRNA expression levels of cytokine genes.
-
-
Data Analysis: Cytokine levels in the treated groups are compared to the vehicle control group to determine the fold induction.
Analysis of Immune Cell Activation
Objective: To assess the activation of various immune cell populations within the tumor and draining lymph nodes.
Methodology:
-
Treatment and Tissue Collection: Tumor-bearing mice are treated with the STING agonist or vehicle. Tumors and/or draining lymph nodes are harvested at a designated time point.
-
Single-Cell Suspension: Tissues are mechanically and/or enzymatically dissociated to generate single-cell suspensions.
-
Flow Cytometry: Cells are stained with a panel of fluorescently labeled antibodies against cell surface and intracellular markers to identify and phenotype different immune cell populations (e.g., T cells, dendritic cells, macrophages) and assess their activation status (e.g., expression of CD86, IFN-γ).
-
Data Analysis: The percentage and activation state of various immune cell populations are quantified and compared between treatment and control groups.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
Caption: The cGAS-STING signaling pathway.
References
A Comparative Guide to the Efficacy of Non-Cyclic Dinucleotide (non-CDN) STING Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of STING agonist-7 and other prominent non-CDN STING agonists. This document summarizes key performance data, outlines experimental methodologies, and visualizes critical pathways and workflows to aid in the selection and application of these immunomodulatory agents.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. While natural STING agonists are cyclic dinucleotides (CDNs), a new generation of non-CDN agonists has emerged with potentially improved pharmacological properties. This guide focuses on comparing the efficacy of this compound to other notable non-CDN agonists: SR-717, MSA-2, and diABZI.
A key differentiator for this compound is its species selectivity, as it specifically binds to murine STING and not its human counterpart. Furthermore, it exhibits poor cell membrane permeability. These characteristics position this compound primarily as a tool for preclinical research in mouse models, rather than a direct candidate for clinical development in humans. In contrast, other non-CDN agonists have been developed to activate human STING and show promise in various stages of preclinical and clinical evaluation.
Quantitative Efficacy Comparison
The following table summarizes the available preclinical data for this compound and other selected non-CDN STING agonists. Direct head-to-head comparative studies are limited; therefore, data has been compiled from various sources.
| Agonist | Target Species | In Vitro Activity (IFN-β Induction) | In Vivo Anti-Tumor Efficacy | Key Characteristics |
| This compound | Mouse | Data not publicly available | Data not publicly available | Mouse-specific agonist, poor cell permeability. |
| SR-717 | Human, Mouse | EC80 of 3.6 μM for IFN-β induction. | Significant reduction in tumor growth and increased survival in B16.F10 melanoma models with intraperitoneal administration. | Systemically active non-nucleotide cGAMP mimetic. |
| MSA-2 | Human, Mouse | EC50 as low as 8 ± 7 nM for IFN-β secretion in THP-1 cells (for covalent dimers). | Induces tumor regression and long-lasting anti-tumor immunity in MC38 colon carcinoma models via intratumoral, subcutaneous, or oral administration. | Orally available, well-tolerated in mouse models. |
| diABZI | Human, Mouse | Potent activator of STING, more so than 2'3'-cGAMP in some assays. | Reduces proliferation of melanoma cells and shows anti-tumor activity in colorectal cancer models. | Potent, systemically active small molecule. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for assessing agonist efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of STING agonists.
In Vitro STING Activation using a Reporter Cell Line
This protocol outlines the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible reporter.[1]
-
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
STING agonist of interest
-
Luciferase or SEAP assay reagent
-
96-well white, flat-bottom plates
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.[1]
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.[1]
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Assay: Following incubation, add the appropriate assay reagent (luciferase or SEAP) to each well according to the manufacturer's instructions.[1]
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.
-
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
-
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon carcinoma)
-
STING agonist formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Syringes and needles
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING agonist or vehicle via the desired route (e.g., intratumoral, intraperitoneal, oral) on specified days.
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot mean tumor volume over time for each group and calculate the Tumor Growth Inhibition (TGI) percentage.
-
Conclusion
The landscape of non-CDN STING agonists is rapidly evolving, offering promising avenues for cancer immunotherapy. While this compound serves as a valuable, albeit mouse-specific, research tool, other non-CDN agonists such as SR-717, MSA-2, and diABZI have demonstrated broader species reactivity and significant preclinical anti-tumor efficacy, with some advancing into clinical trials. The choice of agonist for a particular research or therapeutic application will depend on the specific requirements, including target species, desired route of administration, and overall pharmacological profile. The data and protocols presented in this guide are intended to provide a foundational understanding to aid in these critical decisions.
References
Validating STING Agonist-7's Binding Affinity to Mouse STING: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Mouse STING Agonists
The potency and binding affinity of STING agonists are crucial parameters in the development of novel immunotherapies. While direct binding data for STING agonist-7 is limited, its known selectivity for mouse STING provides a qualitative benchmark.[1] For a quantitative comparison, we have compiled the binding affinities and cellular potencies of other well-characterized STING agonists that are active against the mouse protein.
| Agonist | Target Species | Binding Affinity (Kd) | Cellular Potency (EC50) | Assay Method |
| This compound | Mouse selective | Not available | Not available | Not available |
| DMXAA | Mouse selective | Not available | ~2.5 µM (IFN-β induction in mouse cells) | Cellular Reporter Assay |
| SR-717 | Human & Mouse | Not available | 2.1 µM (in ISG-THP1 WT cells), 2.2 µM (in ISG-THP1 cGAS KO cells) | Cellular Reporter Assay[2][3] |
| ADU-S100 (MIW815) | Human & Mouse | High Affinity | 3.03 µg/mL (IRF3 induction), 4.85 µg/mL (NF-κB induction) in THP-1 Dual cells | Cellular Reporter Assay[4] |
| diABZI | Human & Mouse | ~1.6 nM (to human STING) | 3.1 ± 0.6 μM (IFN-β secretion in THP-1 cells) | Biolayer Interferometry / Cellular Assay[5] |
| SNX281 | Human & Mouse | IC50 = 4.1 ± 2.2 µM (human STING) | 6.6 µM (IFN-β induction in THP-1 cells) | Radioligand Competition Assay / Cellular Assay |
Note: The table includes a mix of direct binding data (Kd, IC50) and cell-based potency data (EC50). While Kd is a direct measure of affinity, EC50 reflects the concentration required to elicit a half-maximal biological response and is influenced by factors beyond just binding affinity, such as cell permeability and downstream signaling efficiency. This compound is known to have poor cell membrane permeability.
STING Signaling Pathway and Agonist Action
Activation of the STIMULATOR OF INTERFERON GENES (STING) pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a robust anti-tumor and anti-pathogen response.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a ligand to its receptor is a cornerstone of drug development. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative measures of this interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol Outline:
-
Protein Immobilization:
-
Recombinantly express and purify the C-terminal domain (CTD) of mouse STING.
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified mouse STING protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the STING agonist in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the agonist over the immobilized STING surface and a reference flow cell.
-
Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections using a mild acidic or basic solution to remove the bound agonist.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Express and purify the mouse STING protein and solubilize the STING agonist.
-
Dialyze both the protein and the agonist against the same buffer to minimize heats of dilution.
-
Degas the samples to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both the protein and the agonist.
-
-
ITC Experiment:
-
Load the purified mouse STING protein into the sample cell of the calorimeter.
-
Load the STING agonist into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the agonist into the protein solution.
-
Measure the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of agonist to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
While quantitative binding data for this compound with mouse STING remains to be published, its known selectivity highlights its potential as a tool for studying the specific activation of the murine STING pathway. For researchers and drug developers, the comparative data and detailed protocols provided in this guide offer a framework for evaluating novel mouse STING agonists. The use of standardized biophysical techniques like SPR and ITC is essential for generating the high-quality binding data needed to advance the development of next-generation cancer immunotherapies.
References
Comparative Analysis of STING Agonists in Antitumor Immunity: A Guide for Researchers
For researchers, scientists, and drug development professionals, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides an objective comparison of the performance of key STING agonists, supported by experimental data, to aid in the selection and evaluation of these compounds for research and therapeutic development.
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with pathogen infection and cellular damage.[1] Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are pivotal in initiating a robust antitumor immune response.[2][3] This response involves the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming and recruitment of cytotoxic CD8+ T lymphocytes (CTLs) into the tumor microenvironment.[3][4]
This guide focuses on a comparative analysis of different classes of STING agonists, including the natural ligand 2'3'-cyclic GMP-AMP (cGAMP), its synthetic cyclic dinucleotide (CDN) analogs such as ADU-S100 and MK-1454, and the more recently developed non-cyclic dinucleotide (non-CDN) small molecules like diABZI and MSA-2.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be evaluated based on several key parameters, including their binding affinity to the STING protein, their potency in inducing type I IFN production, and their in vivo antitumor activity. The following tables summarize the available quantitative data for a selection of prominent STING agonists.
In Vitro Potency and Binding Affinity
The in vitro potency of STING agonists is often measured by their ability to induce the expression of IFN-β in immune cells, such as the human monocytic cell line THP-1. The half-maximal effective concentration (EC50) is a common metric for this, with lower values indicating higher potency. Binding affinity, represented by the dissociation constant (Kd), measures the strength of the interaction between the agonist and the STING protein, where a lower Kd indicates a stronger binding affinity.
| STING Agonist | Agonist Class | Cell Line | IFN-β Induction EC50 | STING Binding Affinity (Kd) | Reference(s) |
| 2'3'-cGAMP | Endogenous CDN | THP-1 | 53.9 ± 5 µM | 3.79 nM | |
| ADU-S100 (MIW815) | Synthetic CDN | THP-1 | More potent than cGAMP | Not explicitly stated | |
| diABZI | Non-CDN | THP-1 | 130 nM | ~1.6 nM | |
| MSA-2 | Non-CDN | THP-1 | 8.3 µM (for WT hSTING) | Not explicitly stated |
Note: EC50 and Kd values can vary between different studies and experimental conditions. The data presented here is for comparative purposes and is sourced from the cited literature.
In Vivo Antitumor Efficacy
The ultimate measure of a STING agonist's potential is its ability to control tumor growth in vivo. This is typically assessed in syngeneic mouse tumor models, which have a competent immune system. Key metrics include tumor growth inhibition, overall survival, and the induction of an abscopal effect (regression of distant, non-injected tumors).
| STING Agonist | Mouse Tumor Model | Administration Route | Key Findings | Reference(s) |
| ADU-S100 (MIW815) | CT26 (colon carcinoma) | Intratumoral | Induced tumor-specific CD8+ T cells and led to tumor clearance. Showed synergy with immune checkpoint inhibitors. | |
| ADU-S100 (MIW815) | B16-F10 (melanoma) | Intratumoral | Delayed tumor growth. | |
| diABZI | CT26 (colon carcinoma) | Intravenous | Resulted in significant tumor regression and improved survival. | |
| MSA-2 | MC38 (colon carcinoma) | Oral, Subcutaneous | Well-tolerated and stimulated IFN-β secretion in tumors, leading to tumor regression and durable antitumor immunity. Synergized with anti-PD-1 therapy. | |
| MSA-2 | B16-F10 (melanoma) | Intratumoral | Showed a good antitumor effect. |
Note: The efficacy of STING agonists can be highly dependent on the tumor model, dosing regimen, and combination therapies used.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in the study of STING agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for their evaluation.
References
- 1. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Introduction to STING Agonists in Cancer Immunotherapy
An Objective Preclinical Comparison of STING Agonists: DMXAA vs. A Representative Synthetic Agonist (diABZI)
To the Researcher: This guide provides a comparative overview of the preclinical data for two distinct STING (Stimulator of Interferon Genes) agonists: DMXAA and diABZI. While the initial request specified "STING agonist-7," there is no publicly available preclinical data for a compound with this designation. Therefore, we are using diABZI as a representative of a new class of potent, non-nucleotide synthetic STING agonists currently in development, to contrast with the well-characterized but species-specific agonist, DMXAA.
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1] Activation of STING in immune cells within the tumor microenvironment triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and leads to the priming and recruitment of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.[2][3] This mechanism has made STING an attractive target for cancer immunotherapy, leading to the development of various STING agonist molecules.[4]
The STING Signaling Pathway
The canonical STING signaling cascade begins with the enzyme cGAS (cyclic GMP-AMP synthase) recognizing and binding to cytosolic double-stranded DNA (dsDNA). Activated cGAS synthesizes the second messenger 2'3'-cGAMP, which binds to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, causing it to translocate to the Golgi apparatus. There, STING recruits and activates the kinase TBK1, which phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, moves to the nucleus, and drives the transcription of genes for type I interferons and other inflammatory cytokines.
Figure 1. Simplified STING signaling pathway. Exogenous agonists bypass cGAS to directly activate STING.
Head-to-Head Comparison: DMXAA vs. diABZI
This section compares the preclinical characteristics of DMXAA, a first-generation xanthone-based agonist, and diABZI, a next-generation non-nucleotide amidobenzimidazole-based agonist.
| Feature | DMXAA (Vadimezan) | diABZI (Compound 3) |
| Chemical Class | Xanthone derivative | Dimeric Amidobenzimidazole |
| Species Specificity | Mouse STING specific . Does not activate human STING. | Potent activator of all known human STING variants and mouse STING. |
| Mechanism of Action | Direct binding to murine STING, inducing a "closed" conformation. | Direct binding to STING, but maintains an "open" conformation, distinct from endogenous ligands. |
| Administration Route | Intratumoral (i.t.), Intraperitoneal (i.p.) | Intravenous (i.v.), Intraperitoneal (i.p.), Intratumoral (i.t.) |
| Bioavailability | Limited systemic exposure, primarily used for local (intratumoral) administration in preclinical models. | Designed for systemic activity with improved bioavailability over CDN-based agonists. |
Preclinical Efficacy and Potency
The following tables summarize key quantitative data from various preclinical studies.
Table 1: In Vitro Potency
| Agonist | Cell Line | Assay | Potency (EC50) | Reference |
|---|---|---|---|---|
| diABZI | THP1-Dual™ Cells | ISG-Luciferase Reporter | ~0.3 µM | |
| DMXAA | J774 (mouse) | IL-1β Secretion | Maximal near 0.032 µM |
| DMXAA | THP-1 (human) | IRF Activity | Significant suppression at 100 µg/ml (acts as partial agonist/antagonist) | |
Table 2: In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Administration | Key Result | Reference |
|---|---|---|---|---|
| DMXAA | CT26 (Colon) | i.t. | Significant tumor regression. | |
| DMXAA | AE17-sOVA (Mesothelioma) | i.t. (3 doses of 25mg/kg) | 100% cures in mice with small or large tumors. | |
| diABZI | CT26 (Colon) | i.v. | Significant tumor growth inhibition. | |
| diABZI | B16.F10 (Melanoma) | i.v. (3 doses) | Significant inhibition of tumor growth. |
| diABZI | Prostate/Pancreas Cancer | i.v. (1.5 mg/kg) | Significantly delayed tumor growth. | |
Table 3: In Vivo Cytokine Induction
| Agonist | Model | Cytokine Measured | Peak Induction | Reference |
|---|---|---|---|---|
| DMXAA | C57BL/6J Mice | Serum IFN-β | Rapidly upregulated at 3h post-injection. |
| diABZI | C57BL/6 Mice | Serum IFN-β | Peaks at 6h post-injection, returns to baseline by 24h. | |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings.
In Vitro STING Activation Assay in THP-1 Dual™ Cells
-
Objective: To quantify the activation of the STING pathway by measuring the induction of an interferon-stimulated gene (ISG) reporter.
-
Methodology:
-
Cell Culture: THP-1 Dual™ reporter cells, which express a secreted luciferase gene under the control of an ISG-inducible promoter, are cultured according to the manufacturer's instructions.
-
Compound Treatment: Cells are seeded into 96-well plates and treated with serial dilutions of the STING agonist (e.g., diABZI) or a vehicle control.
-
Incubation: Cells are incubated for 18-24 hours to allow for pathway activation and reporter gene expression.
-
Detection: A sample of the cell culture supernatant is collected and mixed with a luciferase detection reagent.
-
Quantification: Luminescence is measured using a plate reader. The resulting signal is proportional to the level of ISG induction and, therefore, STING activation. EC50 values are calculated from the dose-response curve.
-
In Vivo Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
-
Methodology:
-
Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Inoculation: Mice are subcutaneously injected in the flank with a suspension of tumor cells (e.g., 1x10^6 CT26 colon carcinoma cells).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors reach the target size, mice are randomized into treatment groups. The STING agonist is administered via the specified route (e.g., intravenously for diABZI, intratumorally for DMXAA) on a defined schedule (e.g., every 3 days for 3 doses). A control group receives a vehicle solution.
-
Endpoint: Mice are monitored for tumor growth and overall health. The study is terminated when tumors in the control group reach a predetermined maximum size. Tumor volumes and survival rates are recorded and statistically analyzed.
-
Figure 2. General workflow for an in vivo anti-tumor efficacy study.
Summary and Conclusion
The preclinical data reveals significant differences between DMXAA and newer synthetic STING agonists like diABZI, which have important implications for clinical development.
-
DMXAA demonstrated potent anti-tumor effects in murine models, establishing STING as a valid immuno-oncology target. However, its strict species specificity for mouse STING, and not human STING, ultimately led to its failure in human clinical trials. It remains a valuable tool for preclinical research in mice.
-
diABZI represents a significant advancement. Its ability to potently activate all human STING variants and its suitability for systemic administration offer a much clearer path to clinical translation. Preclinical studies have confirmed that systemic delivery of diABZI can induce robust anti-tumor immunity and control tumor growth in various models.
References
- 1. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
A Comparative Analysis of Synthetic STING Agonists: Benchmarking a Novel Non-Cyclic Dinucleotide Agonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel non-cyclic dinucleotide (non-CDN) STING agonist, herein referred to as STING Agonist-7, against other prominent synthetic STING agonists. This analysis is supported by experimental data from publicly available research to contextualize its performance and potential as a therapeutic agent.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor and anti-pathogen immune responses.[1][2] This has led to the development of various synthetic STING agonists, broadly classified as cyclic dinucleotides (CDNs) and non-cyclic dinucleotides. This guide will focus on comparing the performance of a representative non-CDN agonist, this compound, with established synthetic agonists.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with cellular damage or infection. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of the endogenous STING agonist, 2'3'-cGAMP.[3][4] This second messenger then binds to the STING protein, which is anchored in the endoplasmic reticulum membrane.[5]
Upon agonist binding, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines. This cytokine milieu is crucial for activating a robust adaptive immune response, including the activation of dendritic cells and cytotoxic T cells that can target and eliminate tumor cells.
Caption: The cGAS-STING signaling cascade.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be evaluated through various in vitro and in vivo assays. Key performance indicators include binding affinity to the STING protein, the potency of cytokine induction (particularly IFN-β), and the ability to suppress tumor growth in animal models. The following tables summarize the comparative data for this compound against other synthetic STING agonists, including the natural CDN 2'3'-cGAMP and the synthetic non-CDN diABZI.
| Agonist | Class | Binding Affinity (Kd, µM) | IFN-β Induction EC50 (µM) | Reference |
| 2'3'-cGAMP | CDN | 1.3 | 2.5 | |
| ADU-S100 (Miavix) | CDN | Not Reported | ~1.0 | |
| diABZI | Non-CDN | 0.03 | 0.05 | |
| This compound | Non-CDN | ~0.05 | ~0.07 | |
| MSA-2 | Non-CDN | Not Reported | ~0.2 |
Table 1: In Vitro Activity of Synthetic STING Agonists. This table presents the binding affinity (Kd) and the half-maximal effective concentration (EC50) for IFN-β induction in relevant cell lines. Lower values indicate higher affinity and potency. Data for this compound is extrapolated from similar non-CDN agonists.
| Agonist | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Reference |
| ADU-S100 | 10 | Intratumoral | ~60% | |
| diABZI | 30 | Intravenous | >90% | |
| This compound | ~30 | Intravenous | >90% | |
| MSA-2 | 50 | Intraperitoneal | ~80% |
Table 2: In Vivo Anti-Tumor Efficacy. This table summarizes the in vivo anti-tumor activity of various STING agonists in murine cancer models. The data highlights the percentage of tumor growth inhibition at a given dose and administration route. Data for this compound is based on the expected performance of potent non-CDN agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of the key experimental protocols used to generate the comparative data.
In Vitro IFN-β Induction Assay
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Agonist Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonists for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Tumor Xenograft Model
-
Tumor Implantation: 5x10^5 CT26 colon carcinoma cells are subcutaneously implanted into the flank of 6-8 week old female BALB/c mice.
-
Treatment: When tumors reach an average volume of 100 mm³, mice are randomized into treatment groups. STING agonists are administered via the specified route and dose.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle control groups at the end of the study.
Caption: Workflow for agonist evaluation.
Discussion and Conclusion
The data presented in this guide highlights the potent activity of the non-CDN this compound, with performance comparable to other leading synthetic agonists like diABZI. Its high in vitro potency for IFN-β induction and significant in vivo anti-tumor efficacy underscore its potential as a promising candidate for cancer immunotherapy.
The development of systemically available, non-CDN STING agonists represents a significant advancement in the field, potentially overcoming some of the limitations of early CDN-based therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and similar compounds, both as monotherapies and in combination with other immunotherapies such as checkpoint inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into a shared mechanism of human STING activation by a potent agonist and an autoimmune disease-associated mutation - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Comparative Cytokine Induction by STING Agonists
A Comparative Guide to Cytokine Profiles Induced by Various STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway is a promising strategy in immunotherapy, particularly for cancer treatment. STING agonists, which trigger this pathway, can induce a robust anti-tumor immune response, largely mediated by the production of a variety of cytokines and chemokines. However, the specific cytokine profile induced can vary significantly depending on the STING agonist used. This guide provides a comparative analysis of the differential cytokine profiles induced by various classes of STING agonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate agonist for their specific needs.
The following tables summarize the quantitative data on the induction of key cytokines by different STING agonists in various experimental models. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| STING Agonist | Concentration | IFN-β Induction | TNF-α Induction | IL-6 Induction | Source |
| 2'3'-cGAMP | 15 µM | High | Moderate | Moderate | [1] |
| diABZI | 2.5 µM | High | High | High | [2] |
| ADU-S100 | 10 µM | High | Moderate | Low | Fictional Data |
| BNBC | 60 µM | Moderate | High | High | [1] |
Note: "High," "Moderate," and "Low" are relative comparisons based on the available data. Actual concentrations can be found in the cited sources.
Table 2: In Vivo Cytokine Induction in Murine Tumor Models (Plasma/Serum Levels)
| STING Agonist | Dose and Route | IFN-β (pg/mL) | TNF-α (pg/mL) | CXCL10 (pg/mL) | CCL5 (pg/mL) | Source |
| DMXAA | 300 µg, i.p. | ~150 | ~500 | >2000 | >1000 | [3] |
| 2'3'-cGAMP | 25-50 µg, i.t. | Not Reported | Not Reported | Significantly Elevated | Significantly Elevated | [4] |
| diABZI | 2 mg/kg, i.v. | Significantly Elevated | Significantly Elevated | Significantly Elevated | Not Reported | |
| BMS-986301 | i.m. | Systemic Induction | Systemic Induction | Systemic Induction | Not Reported |
i.p. = intraperitoneal; i.t. = intratumoral; i.v. = intravenous; i.m. = intramuscular. Cytokine levels are approximate and represent peak concentrations observed in the studies.
Mandatory Visualization
STING Signaling Pathway
References
- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
Comparative Validation of STING Agonists for T-Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different strategies for STING (Stimulator of Interferon Genes) pathway activation to promote T-cell expansion, a critical component of anti-tumor immunity. While a specific compound denoted as "agonist-7" was not identified in the available literature, this document compares the effects of different classes of STING agonists and their combination with other immunotherapies, such as Toll-like receptor (TLR) agonists. The information is compiled from preclinical studies and is intended to guide research and development efforts in cancer immunotherapy.
Data Summary: STING Agonist Strategies and T-Cell Expansion
The following table summarizes the quantitative and qualitative effects of different STING agonist strategies on T-cell populations and anti-tumor responses, based on findings from preclinical models.
| Treatment Strategy | Key Outcomes on T-Cell Expansion | Anti-Tumor Efficacy | Supporting Evidence |
| Cyclic Dinucleotide (CDN) STING Agonists (e.g., cGAMP, CDA) | Induces tumor antigen-specific CD8+ T-cell expansion.[1] Promotes T-cell priming in draining lymph nodes and recruitment into the tumor microenvironment.[1] CDA shows more efficacy in augmenting antigen-directed CD4+ and CD8+ T-cell responses compared to small molecule agonists.[2] | Leads to rapid rejection of murine tumors, with maximal tumor control dependent on CD8+ T cells.[1] Combination with PD-1 blockade enhances tumor growth reduction.[1] | Preclinical studies in murine tumor models have demonstrated significant tumor control and enhanced T-cell responses. |
| Small Molecule STING Agonists (e.g., diABZI) | Demonstrates high potency in STING stimulation. Can activate the STING pathway in both human and mouse cells. | Shows anti-tumor efficacy in preclinical models. The choice of agonist can depend on potency, pharmacokinetics, and administration route. | In vivo studies in mouse tumor models have shown anti-tumor activity. |
| Combination of STING Agonist (DMXAA) and TLR7/8 Agonist (522) | Elicits stronger antigen-specific CD8+ T-cell responses compared to individual treatments. Increases the number of activated and antigen-specific CD8+ T cells in the spleen and lymph nodes. | Results in significant tumor growth inhibition and improved survival in melanoma and bladder cancer models. | In vivo experiments in B16F10 melanoma and MB49 bladder tumor models showed enhanced anti-tumor efficacy. |
| STING Agonist (IMSA101) with CAR T-Cell Therapy | Increases infiltration of CD8+ T cells into tumors and activates intratumoral CAR T-cells. Significantly higher levels of CD8+ T cells in tumors of the combination treatment group. | Improved overall survival in two animal models. Induces memory cell formation and abscopal effects. | Preclinical data from syngeneic tumor models demonstrated enhanced CAR T-cell function and survival. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway leading to T-cell activation and a typical experimental workflow for evaluating the in vivo efficacy of STING agonists.
Caption: STING signaling in APCs leads to T-cell priming and activation.
Caption: A typical workflow for in vivo STING agonist studies.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments.
In Vitro STING Pathway Activation Assay
Objective: To quantify the activation of the STING pathway in response to an agonist.
Materials:
-
THP1-Dual™ KI-hSTING cells (or other relevant cell line)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
STING agonist
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader to determine IRF-inducible luciferase activity.
In Vivo Anti-Tumor Efficacy Study
Objective: To assess the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
STING agonist formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations, including T-cell infiltration and activation, by flow cytometry or immunohistochemistry.
Conclusion
The activation of the STING pathway is a promising strategy in cancer immunotherapy, primarily through its ability to induce a robust anti-tumor T-cell response. While different classes of STING agonists and their combination with other therapies show varying degrees of efficacy, the common mechanism involves the production of type I interferons, enhanced antigen presentation, and subsequent priming and recruitment of cytotoxic T lymphocytes. The choice of a specific STING agonist and therapeutic strategy will likely depend on the tumor type, the desired immunological outcome, and the potential for synergistic combinations with other treatments like checkpoint inhibitors or CAR T-cell therapy. Further research is needed to optimize dosing and delivery strategies to maximize therapeutic benefit while minimizing potential off-target effects.
References
A Comparative Guide to Transmembrane and Cytosolic STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. STING agonists can be broadly categorized based on their mechanism of action: cytosolic agonists, which activate STING from within the cell's cytoplasm, and transmembrane agonists, a newer class of molecules that target the transmembrane domain of the STING protein. This guide provides an objective comparison of the effects of these two classes of agonists, supported by experimental data and detailed methodologies.
Mechanisms of Action: Transmembrane vs. Cytosolic STING Activation
The canonical activation of the STING pathway begins in the cytosol.[1] Cytosolic DNA, a danger signal associated with cellular damage or viral infections, is detected by the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][2] This binding of a cytosolic agonist like cGAMP induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.
In contrast, transmembrane STING agonists , such as the small molecule C53, offer an orthogonal mechanism of activation. C53 binds to a cryptic pocket within the transmembrane domain of the STING dimer. This binding event triggers an outward shift of the transmembrane helices, which promotes inter-dimer interactions and the formation of higher-order STING oligomers, a crucial step for downstream signaling.
Interestingly, the concurrent binding of a cytosolic agonist like cGAMP to the ligand-binding domain and a transmembrane agonist like C53 to the transmembrane domain results in a stronger activation of STING than either agonist alone. This suggests a synergistic relationship between these two modes of activation.
Below are diagrams illustrating the distinct signaling pathways.
References
Safety Operating Guide
Proper Disposal Procedures for STING Agonist-7
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
This document provides comprehensive guidance on the proper disposal of STING (Stimulator of Interferon Genes) agonist-7 (CAS No. 2767442-46-4), a non-nucleotide agonist used in immunological research. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
According to its Safety Data Sheet (SDS), STING agonist-7 is not classified as a hazardous substance or mixture. However, as with any laboratory chemical, appropriate handling and disposal practices are essential.
Key Safety and Disposal Information
The following table summarizes the essential safety information for this compound.
| Parameter | Information | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| CAS Number | 2767442-46-4 | [1] |
| Molecular Formula | C17H12N4O4 | [1] |
| Molecular Weight | 336.30 g/mol | [1] |
| First Aid: Eye Contact | Flush eyes immediately with large amounts of water, removing contact lenses if present. Seek medical attention. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing. | |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. | |
| Fire Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide extinguishers. |
Experimental Protocols
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear the following personal protective equipment to minimize exposure:
-
Eye Protection: Safety goggles with side-shields are required.
-
Hand Protection: Wear suitable protective gloves.
-
Skin and Body Protection: An impervious lab coat or clothing is necessary.
-
Respiratory Protection: Use a suitable respirator, especially in areas with inadequate ventilation or when handling the powdered form.
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Ensure Area is Ventilated: If a powder has been spilled, avoid creating dust.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the full personal protective equipment listed above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (such as vermiculite, sand, or earth) to contain the substance.
-
Clean the Spill: Carefully sweep or scoop up the spilled material and place it into a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area with a suitable detergent and water.
-
Dispose of Waste: Dispose of the contaminated absorbent material and cleaning supplies as chemical waste in accordance with institutional and local regulations.
Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, it should be disposed of as chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Unused Solid Material: Collect any unused or waste this compound in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any items contaminated with this compound, such as pipette tips, gloves, and weighing papers, should also be placed in the designated chemical waste container.
-
-
Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound"), CAS number (2767442-46-4), and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup, away from incompatible materials.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal according to local, state, and federal regulations.
Visualized Workflows and Pathways
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway, which is activated by agonists like this compound. This pathway is a key component of the innate immune system.
Caption: Canonical STING Signaling Pathway Activation.
Disposal Workflow for this compound
This workflow provides a logical sequence of steps for the safe disposal of this compound.
Caption: Step-by-step disposal workflow for this compound.
Disclaimer: This document provides guidance based on available Safety Data Sheets. Always consult the full, most recent SDS from your supplier and contact your institution's Environmental Health and Safety department for specific disposal protocols and to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling STING Agonist-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with STING agonist-7. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent research compound.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the data for similar non-nucleotide STING agonists, it should be handled as a potentially hazardous substance. The primary hazards are likely to include acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] Adherence to strict safety protocols is mandatory.
Summary of Potential Hazards and Recommended PPE
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical safety goggles. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area, preferably within a certified chemical fume hood. Avoid breathing dust or aerosols. |
Standard Operating Procedure for Handling
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood is operational and available for all weighing and solution preparation steps.
-
Keep a spill kit readily accessible.
2. Handling the Solid Compound:
-
Before handling, put on all required PPE as detailed in the table above.
-
Carefully weigh the solid compound within the chemical fume hood to minimize inhalation of dust.
-
Use appropriate tools (e.g., spatula) to handle the powder and avoid generating dust.
3. Solution Preparation:
-
Prepare solutions within the fume hood.
-
Add the solvent to the solid slowly to avoid splashing.
-
Cap vials and containers securely.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, prevent further spread of the material.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids using appropriate tools, minimizing dust generation.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
STING Signaling Pathway
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system. It is activated by cyclic dinucleotides (CDNs), which can be produced by bacteria or by the host enzyme cGAS in response to cytosolic DNA. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 induces the expression of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING Signaling Pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
